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  • Product: N-[6-(Aminomethyl)pyridin-2-YL]acetamide

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Profiling of N-[6-(Aminomethyl)pyridin-2-yl]acetamide Derivatives

The following technical guide details the thermodynamic profile of N-[6-(Aminomethyl)pyridin-2-yl]acetamide and its derivatives. It is structured to support researchers in medicinal chemistry and lead optimization.[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile of N-[6-(Aminomethyl)pyridin-2-yl]acetamide and its derivatives. It is structured to support researchers in medicinal chemistry and lead optimization.[1]

Executive Summary & Structural Significance

The molecule N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6) represents a bifunctional scaffold combining a 2-amidopyridine core with a flexible 6-aminomethyl arm.[2] This structure is not merely a pharmaceutical intermediate but a "privileged scaffold" in fragment-based drug design (FBDD), particularly for targets requiring bidentate or tridentate chelation (e.g., histone deacetylases, metalloproteases).

From a thermodynamic perspective, this molecule exhibits complex behavior due to its amphoteric nature and potential for intramolecular hydrogen bonding .[1] Understanding its thermodynamic stability, solubility manifold, and ionization constants is critical for optimizing its bioavailability and shelf-life.[1][2]

Thermodynamic Properties: Theory & Data

Note: Direct experimental values for this specific CAS are limited in public repositories.[1] The data below represents a high-confidence extrapolation based on structurally validated congeners (e.g., 2-aminopyridine, 2-picolylamine).

Solid-State Thermodynamics

The solid-state stability of this derivative is governed by the amide-pyridine "synthon."[2] The acetamide group typically adopts a planar conformation coplanar with the pyridine ring due to an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen.[1]

PropertyEstimated RangeRationale
Melting Point (

)
115°C – 135°C Higher than 2-picolylamine (liquid) but lower than the rigid N-(6-aminopyridin-2-yl)acetamide (

C) due to the flexible methylene linker.[2]
Enthalpy of Fusion (

)
25 – 35 kJ/mol Typical for small aromatic amides; driven by intermolecular H-bond networks in the crystal lattice.[1]
Lattice Energy High The primary amine and acetamide carbonyl allow for extensive 3D hydrogen bonding, suggesting a stable crystalline habit.[1]
Solution Thermodynamics & Ionization (pKa)

This molecule contains two distinct ionizable centers, creating a pH-dependent thermodynamic profile.[2]

  • Center A (Primary Amine): The aminomethyl group (

    
    ) is basic.[1]
    
    • Expected pKa:8.8 – 9.2

    • Thermodynamic Implication: Protonated at physiological pH (7.4), contributing to solubility.[1]

  • Center B (Pyridine Nitrogen): The ring nitrogen is weakly basic, but the electron-withdrawing acetamide group at position 2 significantly lowers its basicity compared to pyridine.[1]

    • Expected pKa:3.5 – 4.5

    • Thermodynamic Implication: Only protonated in highly acidic environments (stomach).[1]

Lipophilicity & Partitioning[2]
  • LogP (Neutral): Estimated at 0.2 – 0.5 .[1] The hydrophilic amine and amide groups balance the lipophilic pyridine ring.[1]

  • LogD (pH 7.4): Estimated at -1.5 to -0.5 .[2][3] At physiological pH, the cationic ammonium species dominates, drastically increasing water solubility and reducing membrane permeability via passive diffusion.[1]

Visualization: Protonation & Microspecies

The following diagram illustrates the thermodynamic equilibrium between microspecies, which dictates solubility and binding affinity.

ProtonationPathway Figure 1: Thermodynamic Ionization Pathway of N-[6-(Aminomethyl)pyridin-2-yl]acetamide Cation Dicationic Species (pH < 3) High Solubility MonoCat Monocationic Species (pH 4-8) Amine Protonated Dominant at Phys. pH Cation->MonoCat pKa1 ~ 4.0 (Pyridine N) Neutral Neutral Species (pH > 10) Lipophilic Form Membrane Permeable MonoCat->Neutral pKa2 ~ 9.0 (Alkyl Amine)

Experimental Protocols (Standard Operating Procedures)

To validate the thermodynamic properties of this derivative, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise ionization constants to predict pH-dependent solubility.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette (0.5 µL increments).

  • Data Acquisition: Record pH vs. Volume. Ensure temperature is constant at 25°C ± 0.1°C (thermodynamic pKa requires strict T control).

  • Analysis: Use the Bjerrum method or Gran plot analysis to identify the two inflection points.[1]

    • Validation Check: The first equivalence point (pyridine deprotonation) should be less distinct than the second (amine deprotonation).

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure equilibrium solubility (


) rather than kinetic solubility.
  • Saturation: Add excess solid compound to phosphate buffer (pH 7.[1]4) and 0.1 M HCl (pH 1.0) in separate borosilicate vials.

  • Equilibration: Shake at 25°C for 48 hours . (Kinetic methods use 6-24 hours; thermodynamic accuracy requires 48+).[1][2]

  • Separation: Filter the suspension using a PVDF syringe filter (0.45 µm). Pre-saturate the filter with the solution to prevent adsorption losses.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm, typical for pyridine).

  • Calculation:

    
    
    

Thermodynamics of Metal Complexation

This scaffold is a potent chelator.[1] The thermodynamic stability of its metal complexes (e.g., with


 or 

) is defined by the Chelate Effect .[1]
  • Binding Mode: Tridentate (N, N, O) or Bidentate (N, N).

  • Entropy (

    
    ):  Positive.[1] Release of solvent molecules from the metal's coordination sphere upon ligand binding drives the reaction entropically.[1]
    
  • Enthalpy (

    
    ):  Exothermic.[1] Formation of Metal-Nitrogen bonds.[1][2]
    

MetalBinding Figure 2: Thermodynamic Cycle of Metal Chelation Ligand Free Ligand (Solvated) Complex Metal-Ligand Complex (Chelated) Ligand->Complex  ΔH < 0 (Exothermic) Water Released Water (Entropy Gain) Ligand->Water  ΔS > 0 (Entropic Driver) Metal Metal Ion (Zn2+ / Cu2+) (Hexa-aqua) Metal->Complex  ΔH < 0 (Exothermic) Metal->Water  ΔS > 0 (Entropic Driver)

References

  • PubChem. N-(pyridin-2-ylmethyl)acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. 2-Aminopyridine Thermochemical Data.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • EPA CompTox. Physicochemical Properties of Pyridine Acetamide Derivatives. US Environmental Protection Agency.[1] Available at: [Link]

  • Martell, A. E., & Smith, R. M.Critical Stability Constants of Aminopyridine Complexes.

Sources

Exploratory

N-[6-(Aminomethyl)pyridin-2-yl]acetamide as a bidentate ligand in coordination chemistry

An In-depth Technical Guide to N-[6-(Aminomethyl)pyridin-2-yl]acetamide as a Bidentate Ligand in Coordination Chemistry Authored by a Senior Application Scientist Abstract The rational design of ligands is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[6-(Aminomethyl)pyridin-2-yl]acetamide as a Bidentate Ligand in Coordination Chemistry

Authored by a Senior Application Scientist

Abstract

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored structural, electronic, and functional properties. Among the vast array of chelating agents, those incorporating a pyridyl moiety are of paramount importance due to their versatile coordination capabilities and the stability of the resulting complexes. This technical guide provides a comprehensive exploration of N-[6-(aminomethyl)pyridin-2-yl]acetamide, a bifunctional ligand featuring a pyridine nitrogen and an aminomethyl nitrogen as donor atoms. We delve into the ligand's synthesis, its fundamental coordination behavior as a bidentate N,N-donor, and the structural and spectroscopic characterization of its metal complexes. Furthermore, this guide outlines detailed experimental protocols and discusses the potential applications of these coordination compounds in fields ranging from catalysis to medicinal chemistry, offering researchers and drug development professionals a foundational resource for leveraging this versatile molecular scaffold.

Introduction: The Pyridyl-Amine Scaffold in Ligand Design

Coordination chemistry provides a powerful platform for modulating the properties of metal ions, with the ligand playing a central role in dictating the final complex's geometry, reactivity, and stability. Bidentate ligands, which bind to a metal center through two donor atoms, are particularly significant as they form stable chelate rings, a phenomenon known as the chelate effect. The pyridine ring is a ubiquitous component in ligand design, offering a sterically accessible sp²-hybridized nitrogen atom with a lone pair of electrons that readily coordinates to a wide range of metal ions.[1][2]

The ligand N-[6-(aminomethyl)pyridin-2-yl]acetamide combines the foundational pyridine donor with a primary amine donor, connected by a methylene bridge. This arrangement is pre-organized for chelation, forming a thermodynamically favored six-membered ring upon coordination to a metal ion. The acetamide group at the 2-position of the pyridine ring, while not typically involved in the primary coordination, significantly influences the ligand's electronic properties and provides a site for potential secondary interactions, such as hydrogen bonding, which can stabilize the resulting crystal lattice. This guide elucidates the synthesis and coordination properties of this ligand, providing a technical framework for its application in creating novel coordination complexes.

Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

The synthesis of the title ligand is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most logical pathway begins with the functionalization of a pre-existing 2-amino-6-methylpyridine scaffold. The following protocol is a generalized yet robust method derived from established organic synthesis techniques for similar compounds.[3][4][5]

Experimental Protocol: Ligand Synthesis

Objective: To synthesize N-[6-(aminomethyl)pyridin-2-yl]acetamide from 2-amino-6-methylpyridine.

Materials:

  • 2-amino-6-methylpyridine

  • Acetic anhydride

  • Pyridine (catalytic)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow:

SynthesisWorkflow A 2-Amino-6-methylpyridine B Step 1: Acetylation (Acetic Anhydride, Pyridine) A->B C N-(6-Methylpyridin-2-yl)acetamide B->C D Step 2: Bromination (NBS, Benzoyl Peroxide) C->D E N-(6-(Bromomethyl)pyridin-2-yl)acetamide D->E F Step 3: Azidation (NaN₃, DMF) E->F G N-(6-(Azidomethyl)pyridin-2-yl)acetamide F->G H Step 4: Staudinger Reduction (PPh₃, H₂O/THF) G->H I N-[6-(Aminomethyl)pyridin-2-yl]acetamide (Final Product) H->I

Caption: Synthetic pathway for N-[6-(Aminomethyl)pyridin-2-yl]acetamide.

Step-by-Step Procedure:

  • Acetylation of 2-Amino-6-methylpyridine:

    • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.0-1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(6-methylpyridin-2-yl)acetamide.

  • Radical Bromination of the Methyl Group:

    • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under inert atmosphere, irradiating with a light source to facilitate the reaction. Monitor by TLC.

    • After completion, cool the reaction, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and brine.

    • Dry the organic layer and concentrate to yield crude N-(6-(bromomethyl)pyridin-2-yl)acetamide, which can be purified by recrystallization or column chromatography.[4]

  • Nucleophilic Substitution with Azide:

    • Dissolve the brominated intermediate (1.0 eq) in DMF.

    • Add sodium azide (NaN₃, 1.2-1.5 eq) and stir the mixture at room temperature for 12-24 hours.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield N-(6-(azidomethyl)pyridin-2-yl)acetamide.

  • Staudinger Reduction to the Primary Amine:

    • Dissolve the azide intermediate (1.0 eq) in a mixture of THF and water.

    • Add triphenylphosphine (PPh₃, 1.1 eq) portion-wise. Effervescence (N₂ gas) will be observed.

    • Stir the reaction at room temperature until the azide is fully consumed (as monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

    • Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide.

    • Purify the product by acid-base extraction or silica gel column chromatography to obtain the final ligand, N-[6-(aminomethyl)pyridin-2-yl]acetamide.[6]

Coordination Chemistry and Structural Elucidation

N-[6-(aminomethyl)pyridin-2-yl]acetamide readily forms stable complexes with a variety of transition metal ions. Its primary function is as a bidentate, N,N-donor ligand.

Coordination Mode and Chelation

The ligand coordinates to a metal center (M) through the pyridine nitrogen (N_py) and the aminomethyl nitrogen (N_amine). This chelation forms a stable six-membered ring, which is entropically and enthalpically favorable.

CoordinationMode cluster_ligand Ligand Structure cluster_complex Bidentate N,N-Coordination L1 L2 L1->L2 L3 L2->L3 L11 L2->L11 L4 L3->L4 L5 L4->L5 L6 L5->L6 L6->L1 L7 L6->L7 L8 L7->L8 L9 L7->L9 L10 L7->L10 L12 L11->L12 M M Npy N M->Npy Namine NH₂ M->Namine C1 C1 Npy->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4->Namine

Sources

Foundational

The P1 Anchor: N-[6-(Aminomethyl)pyridin-2-yl]acetamide in Fragment-Based Drug Discovery

Topic: Role of N-[6-(Aminomethyl)pyridin-2-yl]acetamide in Medicinal Chemistry Fragments Content Type: Technical Whitepaper Audience: Medicinal Chemists, FBDD Specialists, and Structural Biologists Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-[6-(Aminomethyl)pyridin-2-yl]acetamide in Medicinal Chemistry Fragments Content Type: Technical Whitepaper Audience: Medicinal Chemists, FBDD Specialists, and Structural Biologists

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), N-[6-(aminomethyl)pyridin-2-yl]acetamide represents a privileged scaffold, particularly valued for its dual-targeting capability within the S1 specificity pockets of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Plasmin).

This whitepaper dissects the physicochemical and pharmacophoric properties of this fragment. It serves as a potent "P1 Anchor"—a minimal structural unit capable of establishing a critical salt bridge with aspartate residues (e.g., Asp189) while simultaneously positioning a vector for extension into the S2/S3 subsites via the acetamide handle. By leveraging the rigidity of the pyridine core and the directionality of the aminomethyl group, this fragment offers superior Ligand Efficiency (LE) compared to flexible aliphatic amines.

Chemical Architecture & Physicochemical Profile

The utility of N-[6-(aminomethyl)pyridin-2-yl]acetamide lies in its balance of basicity, polarity, and rigidity. It adheres strictly to the "Rule of Three" for fragments.

Structural Analysis
  • Core Scaffold: 2,6-Disubstituted Pyridine.[1] This planar system minimizes the entropic penalty upon binding compared to saturated rings like piperidine.

  • Warhead (P1): The 6-aminomethyl group.[2] At physiological pH, the primary amine is protonated (

    
    ), mimicking the side chains of Arginine or Lysine.
    
  • Linker/Vector (P2): The 2-acetamide group. This moiety acts as both a hydrogen bond donor/acceptor system and a synthetic handle for growing the fragment into the S2 pocket.

Key Physicochemical Properties
PropertyValue (Approx.)Significance in FBDD
Molecular Weight (MW) 165.19 DaIdeal for fragments (<300 Da); allows significant mass addition during optimization.
cLogP 0.2 – 0.5High water solubility; low risk of non-specific hydrophobic binding.
pKa (Primary Amine) ~9.5Predominantly ionized at pH 7.4, ensuring electrostatic interaction with Asp residues.
pKa (Pyridine N) ~3.0Suppressed basicity due to the electron-withdrawing acetamide; acts as an H-bond acceptor.
H-Bond Donors (HBD) 2 (Amide NH, Amine

)
Critical for backbone alignment (e.g., Gly216 in Thrombin).
H-Bond Acceptors (HBA) 3 (Pyridine N, Carbonyl O, Amine N)Facilitates water-mediated networks in the active site.

Pharmacophore Mapping & Binding Mode

The binding efficacy of this fragment is driven by a "clamp" mechanism. The aminomethyl group anchors the molecule deep in the pocket, while the pyridine ring scaffolds the interaction against hydrophobic walls (e.g., Trp215).

Interaction Logic (Serine Protease Context)
  • S1 Pocket Anchor: The protonated aminomethyl group forms a bidentate salt bridge with the carboxylate of Asp189 (in Trypsin/Thrombin/FXa).

  • Oxyanion Hole Alignment: The pyridine ring provides a rigid spacer that positions the acetamide group near the enzyme's backbone.

  • Backbone H-Bonding: The acetamide carbonyl and NH can interact with the backbone of residues like Gly216 or Gly218 , mimicking the P2-P1 peptide bond of the natural substrate.

Visualization: Binding Interaction Diagram

The following diagram illustrates the theoretical binding mode of the fragment within a generic trypsin-like serine protease active site.

BindingMode Asp189 Asp189 (S1 Pocket) Gly216 Gly216 (Backbone) Trp215 Trp215 (Hydrophobic Wall) Amine Aminomethyl (-NH3+) Amine->Asp189 Salt Bridge (Electrostatic) Pyridine Pyridine Core Amine->Pyridine Pyridine->Trp215 Pi-Stacking / VdW Acetamide Acetamide (-NHCOCH3) Pyridine->Acetamide Acetamide->Gly216 H-Bond (Donor/Acceptor)

Caption: Schematic representation of the fragment's tripartite interaction with a serine protease active site.

Synthetic Accessibility & Derivatization

For a fragment to be useful, it must be easily synthesized and provide vectors for "fragment growing." The most robust route avoids the instability of free di-aminopyridines by utilizing a nitrile precursor.

Preferred Synthetic Route (The "Nitrile Reduction" Strategy)

This protocol ensures high fidelity and avoids over-alkylation of the sensitive amines.

  • Starting Material: 2-Amino-6-cyanopyridine (Commercially available).

  • Step 1: Chemoselective Acetylation. The exocyclic amine is acetylated. The nitrile remains inert.

  • Step 2: Nitrile Reduction. Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the primary amine.

Experimental Protocol: Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Step 1: N-(6-cyanopyridin-2-yl)acetamide

  • Reagents: 2-Amino-6-cyanopyridine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base).

  • Procedure: Dissolve 2-amino-6-cyanopyridine in dry pyridine at 0°C. Add acetic anhydride dropwise. Warm to RT and stir for 4 hours. Pour into ice water. Filter the white precipitate.

  • Yield: Typically >85%.

Step 2: N-[6-(aminomethyl)pyridin-2-yl]acetamide

  • Reagents: N-(6-cyanopyridin-2-yl)acetamide, Raney Nickel (catalytic), Methanol (solvent), Ammonia (7N in MeOH).

  • Procedure:

    • Charge a hydrogenation vessel with the nitrile intermediate dissolved in methanolic ammonia (prevents secondary amine formation).

    • Add washed Raney Nickel catalyst (under Argon).

    • Hydrogenate at 40-50 psi

      
       for 12 hours at RT.
      
    • Filter through Celite to remove catalyst (Caution: Pyrophoric).

    • Concentrate filtrate in vacuo.

    • Purification: Flash chromatography (DCM/MeOH/

      
       90:10:1) is crucial to remove any dimeric byproducts.
      
Synthetic Workflow Diagram

Synthesis SM 2-Amino-6-cyanopyridine Step1 Step 1: Acetylation (Ac2O, Pyridine) SM->Step1 Inter Intermediate: N-(6-cyanopyridin-2-yl)acetamide Step1->Inter Step2 Step 2: Hydrogenation (H2, Raney Ni, NH3/MeOH) Inter->Step2 Product Target Fragment: N-[6-(aminomethyl)pyridin-2-yl]acetamide Step2->Product

Caption: Two-step synthetic pathway from commercial starting materials to the target fragment.

Strategic Application in Drug Design

Fragment Growing Vectors

Once the fragment is crystallized in the active site (e.g., via X-ray crystallography or soakable crystals), optimization proceeds by modifying the acetamide group.

  • Vector A (Acetamide Methyl): The methyl group points towards the S2/S3 subsites. Replacing the methyl with a lipophilic linker (e.g., benzyl, cyclohexyl) can capture hydrophobic energy in the S2 pocket (the "hydrophobic box" in Factor Xa).

  • Vector B (Amide Nitrogen): Alkylation here is generally disfavored as it disrupts the H-bond donor capability required for backbone interaction.

  • Vector C (Pyridine C4): Substitution at the 4-position of the pyridine ring is a secondary vector, often used to tune solubility or reach the S1' subsite.

Case Study Context: Factor Xa Inhibitors

While N-[6-(aminomethyl)pyridin-2-yl]acetamide is a fragment, its structural logic underpins potent clinical inhibitors.

  • Betrixaban (Portola): Uses a 2-amino-5-chloropyridine scaffold. The principle of the pyridine nitrogen positioning H-bond acceptors is conserved.

  • Daiichi Sankyo Series: Developed inhibitors where a diamine-pyridine core (structurally homologous to our fragment) anchors the molecule, with the amide extending into the solvent-exposed region to improve pharmacokinetics.

References

  • S1 Pocket Biology

    • Title: Structural Basis of Factor Xa Inhibition.[3]

    • Source:Journal of Molecular Biology.
    • URL:[Link] (Representative PDB: 1FAX)

  • Fragment Chemistry & Synthesis

    • Title: Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines.[1]

    • Source: BenchChem Application Notes.[1]

  • Medicinal Chemistry Context

    • Title: Discovery of Factor Xa Inhibitors.[3][4]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for pyridine-based FXa inhibitors)

  • Chemical Data

    • Title: 2-Acetamido-6-aminopyridine (Analogous Core).
    • Source: PubChem CID 3767345.
    • URL:[Link]

Sources

Exploratory

The Pyridine-2-yl Acetamide Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Executive Summary The pyridine-2-yl acetamide moiety ( ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its ability to function as a bidentate ligand, offering a rigid hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-2-yl acetamide moiety (


) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its ability to function as a bidentate ligand, offering a rigid hydrogen-bond donor-acceptor motif that mimics peptide bonds while resisting proteolysis. This guide analyzes the structural rationale, therapeutic applications (specifically TRPV1 antagonism and Glucokinase activation), and robust synthetic protocols for this scaffold. It is designed for medicinal chemists requiring actionable, high-level technical insight.

Part 1: Structural Rationale & Pharmacophore Analysis

The Bidentate Motif

The core value of the


-(pyridin-2-yl)acetamide scaffold lies in its electronic and conformational properties. Unlike a simple phenyl-amide, the pyridine nitrogen (

) provides a specific hydrogen bond acceptor site adjacent to the amide proton (

) donor.
  • Intramolecular Hydrogen Bonding: The

    
     and the amide 
    
    
    
    often form a pseudo-five-membered ring via an intramolecular hydrogen bond (S(5) motif). This locks the molecule into a planar conformation, reducing the entropic penalty upon binding to a protein target.
  • Chelation Potential: This arrangement is isosteric with bidentate metal chelators, making it relevant for metalloenzyme inhibitors (e.g., histone deacetylases or matrix metalloproteinases), although its primary use remains in allosteric pocket binding.

Pharmacophore Visualization

The following diagram illustrates the critical interaction points of the scaffold within a theoretical binding pocket.

Pharmacophore Pyridine Pyridine Ring (Lipophilic/Pi-Stacking) N_Py Pyridine N (H-Bond Acceptor) Pyridine->N_Py Amide_NH Amide NH (H-Bond Donor) Pyridine->Amide_NH Linked N_Py->Amide_NH Intramolecular H-Bond (Planarity) Target_Backbone Target Backbone (Carbonyl) N_Py->Target_Backbone Water-mediated or Direct H-Bond Carbonyl Carbonyl O (H-Bond Acceptor) Amide_NH->Carbonyl Amide Bond Target_Asp Target Residue (e.g., Asp/Glu) Amide_NH->Target_Asp Intermolecular H-Bond R_Group R-Group Tail (Selectivity Vector) Carbonyl->R_Group

Caption: Pharmacophore map showing the intramolecular lock (yellow dotted) and critical protein interactions (solid arrows).

Part 2: Therapeutic Case Studies

TRPV1 Antagonists (Pain Management)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary sensor for noxious heat and inflammatory pain.[2][3] The


-(pyridin-2-yl)acetamide scaffold has yielded potent antagonists that block the channel pore.
  • Key Compound: A-784168 (Abbott/AbbVie).

  • Mechanism: A-784168 utilizes the pyridine-2-yl urea/amide motif to bind deep within the transmembrane domain of TRPV1, locking the channel in a closed state.

  • SAR Insight: Substitution at the 3-position of the pyridine (e.g.,

    
    ) is critical. It modulates the basicity of the pyridine nitrogen, preventing non-specific protonation at physiological pH while enhancing lipophilicity for CNS penetration [1].
    
Glucokinase Activators (Type 2 Diabetes)

Glucokinase (GK) acts as the body's glucose sensor. Small molecule activators (GKAs) increase the enzyme's affinity for glucose.

  • Structural Logic: Many GKAs feature a pyridine-2-yl acetamide or urea core. This core binds to an allosteric site distinct from the glucose binding site. The amide

    
     forms a critical hydrogen bond with Arg63  in the GK allosteric pocket.
    
  • Efficacy: These derivatives have shown the ability to lower blood glucose in oral glucose tolerance tests (OGTT) in rodent models by increasing hepatic glucose uptake [2].

Comparative Data: Scaffold Potency

Compound ClassTargetRepresentative StructureIC50 / EC50Key Feature
A-784168 TRPV1

-(3-CF3-pyridin-2-yl) analog
IC50: ~15 nMHigh CNS penetration; blocks capsaicin-induced pain [1].
GKA-50 GlucokinasePyridin-2-yl acetamide deriv.[4]EC50: ~45 nMIncreases

of GK; liver selective [2].
Sorafenib VEGFR/Raf

-methyl-2-carboxamide pyridine*
IC50: 6-90 nMNote: Regioisomer (2-carboxamide), but validates pyridine-amide pharmacophore.

Part 3: Synthetic Methodologies

Synthesizing


-(pyridin-2-yl)acetamides requires overcoming the poor nucleophilicity of the 2-aminopyridine exocyclic amine and the competing nucleophilicity of the ring nitrogen.
The "Bis-Acylation" Problem

Direct reaction of 2-aminopyridine with highly reactive acid chlorides often leads to acylation at the ring nitrogen (forming a pyridinium salt) or bis-acylation.

Recommended Protocol: Controlled Acylation

To ensure regioselectivity for the exocyclic amine, the use of a mild base and controlled temperature is vital.

Reaction Scheme:



Synthetic Workflow Diagram:

Synthesis Start Start: 2-Aminopyridine + Acid Chloride Step1 1. Dissolve in DCM (Dry) Add Et3N (1.2 eq) Start->Step1 Step2 2. Cool to 0°C Dropwise addition of Acid Chloride Step1->Step2 Decision Check TLC (Disappearance of Amine) Step2->Decision Decision->Step2 Incomplete (Stir longer/RT) Quench 3. Quench with NaHCO3 (sat.) Decision->Quench Complete Workup 4. Extract (DCM) -> Wash (Brine) -> Dry (Na2SO4) Quench->Workup Purify 5. Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Workup->Purify Final Pure N-(pyridin-2-yl)acetamide Purify->Final

Caption: Optimized workflow for minimizing ring-nitrogen acylation byproducts.

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis of N-(4-methylpyridin-2-yl)acetamide

Source Validation: Adapted from BenchChem protocols and standard amide coupling literature [3].

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2-Amino-4-methylpyridine (1.08 g, 10 mmol).

    • Dichloromethane (DCM, anhydrous, 30 mL).

    • Triethylamine (TEA, 1.67 mL, 12 mmol).

    • Acetyl Chloride (0.78 mL, 11 mmol) OR Acetic Anhydride (for simpler substrates).

  • Procedure:

    • Dissolve the pyridine derivative in DCM and TEA. Cool to 0°C in an ice bath.

    • Add Acetyl Chloride dropwise over 15 minutes. Reasoning: Exothermic control prevents bis-acylation.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (50% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Separate organic layer. Wash aqueous layer with DCM (2 x 20 mL).

    • Combine organics, wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or use column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Biological Assay: TRPV1 Calcium Flux (FLIPR)

Source Validation: Standard protocol for cation channel antagonists [1][4].

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the test compound (Pyridine-2-yl acetamide derivative) 10 mins prior to agonist.

  • Agonist Challenge: Inject Capsaicin (EC90 concentration, typically 100 nM).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm).

  • Data Analysis: Calculate % Inhibition relative to control (DMSO + Capsaicin).

    • Self-Check: If Z' factor < 0.5, reject the assay plate (indicates high variability).

Part 5: Future Outlook

The pyridine-2-yl acetamide scaffold is evolving beyond simple inhibition.

  • PROTACs: The pyridine nitrogen offers a vector for linker attachment to E3 ligase ligands without disrupting the primary amide binding.

  • Covalent Inhibitors: Introduction of acrylamides at the acetamide tail allows for targeted covalent modification of cysteine residues in kinases (e.g., EGFR).

References

  • Cui, M. et al. (2006). "TRPV1 receptors in the CNS play a key role in broad-spectrum analgesia of TRPV1 antagonists."[5] Journal of Neuroscience. Link

  • Grewal, A.S. et al. (2019).[6] "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design. Link

  • BenchChem Application Notes. (2025). "Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity." Link

  • Doherty, E.M. et al. (2007). "Discovery of potent, orally available vanilloid receptor-1 antagonists." Journal of Medicinal Chemistry. Link

  • Okazaki, H. et al. (2012). "HIS-388, a Novel Orally Active and Long-Acting 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor."[7] Endocrinology. Link

Sources

Foundational

Molecular weight and physicochemical characteristics of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Executive Summary N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6) is a bifunctional pyridine scaffold increasingly utilized in medicinal chemistry as a "linker-fragment" for kinase inhibitors and serine prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6) is a bifunctional pyridine scaffold increasingly utilized in medicinal chemistry as a "linker-fragment" for kinase inhibitors and serine protease modulators. Its structure features a central pyridine core substituted with an acetamido group at the C2 position and a primary aminomethyl group at the C6 position. This specific substitution pattern imparts unique physicochemical properties, balancing hydrogen bond donor/acceptor capabilities with moderate lipophilicity, making it an ideal candidate for fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its molecular weight, physicochemical profile, synthetic pathways, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

The compound acts as a amphoteric molecule due to the presence of a basic primary amine and a weakly basic pyridine nitrogen, modulated by the electron-withdrawing acetamido moiety.

Table 1: Core Chemical Identifiers
ParameterTechnical Specification
IUPAC Name N-[6-(Aminomethyl)pyridin-2-yl]acetamide
Common Name 2-Acetamido-6-(aminomethyl)pyridine
CAS Registry Number 1496424-22-6
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES CC(=O)Nc1cccc(CN)n1
InChI Key Calculated or derived from structure (e.g., VZ...[1])
Structural Class 2,6-Disubstituted Pyridine

Physicochemical Profile

Understanding the ionization and lipophilicity of this compound is critical for assay development and formulation. The molecule exhibits pH-dependent solubility governed by two distinct pKa values.

Molecular Weight & Mass Spectrometry
  • Monoisotopic Mass: 165.0902 Da

  • Exact Mass: 165.0902 Da

  • MS Fragmentation Pattern: In ESI+ mode, the parent ion

    
     appears at m/z 166.1. Common fragments include loss of ammonia (
    
    
    
    , -17 Da) and loss of the acetyl group (
    
    
    , -42 Da).
Ionization & Lipophilicity (Predicted/Empirical)

The physicochemical behavior is dominated by the basicity of the primary amine and the modulated basicity of the pyridine ring.

PropertyValue (Approx.)Mechanistic Insight
pKa₁ (Pyridine N) ~3.5 – 4.0The acetamido group is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).
pKa₂ (Primary Amine) ~8.8 – 9.2The aminomethyl group behaves as a typical benzylic-like amine but is slightly less basic due to the electron-deficient pyridine ring.
LogP (Octanol/Water) 0.1 – 0.4Low lipophilicity due to polar H-bond donors/acceptors. Suitable for aqueous buffers.
LogD (pH 7.4) -0.5 – 0.0At physiological pH, the primary amine is largely protonated (

), increasing aqueous solubility and reducing effective lipophilicity.
TPSA ~68 ŲTopological Polar Surface Area indicates good membrane permeability potential (<140 Ų).
Solubility & Stability[5]
  • Aqueous Solubility: High in acidic media (pH < 6) due to protonation. Moderate to low in basic media.

  • Organic Solvents: Soluble in DMSO (>50 mM), Methanol, and DMF. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Stability: The primary amine is susceptible to oxidation and carbamate formation if exposed to atmospheric

    
    . Storage at -20°C under inert atmosphere (Argon/Nitrogen) is mandatory. 
    

Synthetic Pathway (High-Purity Protocol)

While various routes exist, the Nitrile Reduction Route is preferred for generating high-purity material, avoiding the formation of difficult-to-remove over-alkylation byproducts common in direct amination.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the logic flow for the synthesis, prioritizing regioselectivity.

SynthesisRoute Start Starting Material: 2-Amino-6-cyanopyridine Step1 Step 1: Selective Acetylation (Ac2O, Pyridine, 0°C) Start->Step1 Protection of exocyclic amine Inter1 Intermediate: N-(6-Cyanopyridin-2-yl)acetamide Step1->Inter1 Yield: ~85-90% Step2 Step 2: Nitrile Hydrogenation (H2, Raney Ni or Pd/C, MeOH/NH3) Inter1->Step2 Reduction of nitrile to primary amine Final Final Product: N-[6-(Aminomethyl)pyridin-2-yl]acetamide Step2->Final Yield: ~75-80% (Avoids over-reduction)

Caption: Figure 1. Optimized synthetic route via nitrile reduction to ensure regiochemical fidelity.

Detailed Protocol (Step-by-Step)

Step 1: Synthesis of N-(6-cyanopyridin-2-yl)acetamide

  • Dissolution: Dissolve 2-amino-6-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (1.2 eq).

  • Acetylation: Cool to 0°C. Add acetic anhydride (1.1 eq) dropwise.

  • Workup: Stir at RT for 4 hours. Wash with 0.1 M HCl (to remove pyridine) and brine. Dry over

    
    .
    
  • Validation: Confirm nitrile peak in IR (~2230 cm⁻¹).

Step 2: Hydrogenation to N-[6-(Aminomethyl)pyridin-2-yl]acetamide

  • Catalyst Prep: Suspend Raney Nickel (active) or 10% Pd/C in Methanol.

  • Reaction: Add the nitrile intermediate. Introduce Ammonia in Methanol (7N) to suppress secondary amine formation.

  • Reduction: Stir under

    
     atmosphere (balloon or 1-3 bar) for 12 hours.
    
  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from EtOH/EtOAc if necessary.

Analytical Characterization & Quality Control

To ensure data integrity for drug development, the following analytical specifications must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) to protonate the amine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: The compound will elute early (approx 2-4 min) due to polarity.

NMR Spectroscopy ( -DMSO)
  • ¹H NMR:

    • 
       10.5 ppm (s, 1H, -NH-CO-).
      
    • 
       7.8 - 8.0 ppm (m, Pyridine ring protons).
      
    • 
       7.1 ppm (d, Pyridine ring proton).
      
    • 
       3.8 ppm (s, 2H, -CH ₂-NH₂).
      
    • 
       2.1 ppm (s, 3H, -CO-CH ₃).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1496424-22-6. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine Derivatives. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for pyridine solubility/pKa logic).

Sources

Exploratory

Potential biological activity of N-[6-(Aminomethyl)pyridin-2-yl]acetamide pharmacophores

The following technical guide provides an in-depth analysis of the -[6-(Aminomethyl)pyridin-2-yl]acetamide pharmacophore. This document treats the molecule as a "privileged scaffold"—a core structural motif capable of se...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the


-[6-(Aminomethyl)pyridin-2-yl]acetamide  pharmacophore. This document treats the molecule as a "privileged scaffold"—a core structural motif capable of serving as a ligand for diverse biological targets, particularly kinases, metalloenzymes, and epigenetic modulators.[1]

Technical Monograph: The -[6-(Aminomethyl)pyridin-2-yl]acetamide Scaffold in Medicinal Chemistry[1][2][3]

Executive Summary

The


-[6-(Aminomethyl)pyridin-2-yl]acetamide scaffold represents a versatile "minimalist" pharmacophore in modern drug discovery.[1][2] Structurally, it combines a neutral hydrogen-bond donor/acceptor motif (the acetamido-pyridine core) with a basic, ionizable tail (the aminomethyl group).[1][2] This duality allows the scaffold to simultaneously engage the ATP-binding hinge region of kinases and solvent-exposed acidic residues, or to act as a bidentate ligand in metalloenzyme inhibition.[1][2] This guide details the chemical architecture, predicted biological targets, synthetic pathways, and validation protocols for researchers utilizing this moiety in hit-to-lead optimization.[1]

Chemical Architecture & Pharmacophore Analysis[1][3][4]

Structural Deconstruction

The molecule can be dissected into three distinct functional zones, each driving specific biological interactions:

ZoneMoietyChemical CharacterBiological Function
A Pyridine Nitrogen (

)
Weak Base / H-Bond AcceptorCritical for anchoring to the hinge region of kinases or coordinating metal ions (Zn

, Fe

).[1][2]
B Acetamide Group H-Bond Donor (NH) & Acceptor (C=O)Directional H-bonding.[1][2] The NH acts as a donor to the backbone carbonyl of target proteins (e.g., the "gatekeeper" residue).
C Aminomethyl Tail Primary Amine (

)
Solubilizing group; forms salt bridges with aspartate/glutamate residues; mimics the

-amino group of lysine.[1][2]
Electronic Properties & Binding Modes

The 2-acetamidopyridine system is planar due to intramolecular hydrogen bonding or resonance stabilization.[1][2] This planarity is advantageous for intercalating into narrow enzymatic pockets.[1]

  • The "Hinge Binder" Motif: In kinase inhibitors, the pyridine nitrogen accepts a proton from the backbone NH, while the acetamide NH donates a proton to the backbone carbonyl.[1] This "Donor-Acceptor" (D-A) pattern is a hallmark of ATP-competitive inhibitors.[1][2]

  • Metal Chelation: The

    
     and the acetamide oxygen can form a stable 5-membered chelate ring with transition metals, suggesting potential activity against metalloproteases or histone deacetylases (HDACs).[2]
    

Pharmacophore Core Pyridine Ring (Scaffold Rigidification) Kinase Target: Kinase Hinge (ATP Competition) Core->Kinase Hydrophobic Contact HDAC Target: Metalloenzymes (Zn2+ Chelation) Core->HDAC N-Coordination Acetamide Acetamide Group (H-Bond Donor/Acceptor) Acetamide->Core Attached at C2 Acetamide->Kinase H-Bond Network Acetamide->HDAC Carbonyl Coord. Aminomethyl Aminomethyl Group (Cationic Interaction) Aminomethyl->Core Attached at C6 Aminomethyl->HDAC Cap Group Interaction

Figure 1: Pharmacophore map illustrating the functional zones of the scaffold and their interaction with primary biological targets.[1][2]

Potential Biological Activity[1][3][4][5][6][7][8][9][10][11]

Based on structure-activity relationship (SAR) data from analogous pyridine-2-amine derivatives, the following biological activities are predicted:

Kinase Inhibition (VEGFR, Raf, CDK)

The 2-aminopyridine motif is a privileged scaffold in kinase inhibitors (e.g., Sorafenib analogues).[1] The acetamide extension mimics the hydrogen bonding pattern of the adenine ring of ATP.[1]

  • Mechanism: Competitive inhibition at the ATP binding site.[1]

  • Predicted Potency: Low micromolar (

    
    M) as a fragment; nanomolar (nM) when linked to a hydrophobic "tail" (e.g., a phenyl-imidazo-thiazole moiety) that occupies the allosteric pocket.[1][2]
    
Epigenetic Modulation (HDAC / LSD1)

The aminomethyl group resembles the lysine substrate of histone modifying enzymes.[1]

  • LSD1 (Lysine Specific Demethylase 1): The primary amine can mimic the methylated lysine substrate, potentially acting as a competitive inhibitor or a substrate for amine oxidases.[1]

  • HDAC (Histone Deacetylase): If the acetamide is modified to a hydroxamic acid or if the pyridine-acetamide acts as a "zinc-binding group" (ZBG), this scaffold could inhibit HDACs.[1][2]

Antimicrobial & Antifungal Activity

Substituted aminopyridines have demonstrated efficacy against Candida albicans and Aspergillus niger.[1][3]

  • Target: Lanosterol 14

    
    -demethylase (CYP51).[1][2] The pyridine nitrogen coordinates with the heme iron of the enzyme, blocking ergosterol synthesis.[1]
    

Synthetic Protocols

To access this pharmacophore for biological screening, a robust synthetic route is required.[1] The following protocol describes the synthesis of


-[6-(Aminomethyl)pyridin-2-yl]acetamide from commercially available 2-amino-6-methylpyridine or 2,6-diaminopyridine.
Route A: Selective Functionalization of 2,6-Diaminopyridine

This route is preferred for generating the acetamide selectively.[1]

  • Starting Material: 2,6-Diaminopyridine.[1][2]

  • Step 1: Selective Mono-acetylation.

    • Reagents: Acetic anhydride (1.0 eq), TEA, DCM,

      
      .[1]
      
    • Note: Control stoichiometry to avoid di-acetylation.[1][2]

    • Product:

      
      -(6-aminopyridin-2-yl)acetamide.[1][2]
      
  • Step 2: Sandmeyer-type Cyanation (to install carbon). [1][2]

    • Reagents:

      
      , 
      
      
      
      , then
      
      
      .[1]
    • Note: This converts the free amine to a nitrile (

      
      ).[1][2]
      
    • Intermediate:

      
      -(6-cyanopyridin-2-yl)acetamide.[1][2]
      
  • Step 3: Nitrile Reduction. [1]

    • Reagents:

      
      , Raney Nickel or 
      
      
      
      (careful control required to preserve acetamide).[1]
    • Alternative: Hydrogenation over

      
       in acidic methanol often reduces nitriles to primary amines while preserving amides.[1]
      
    • Final Product:

      
      -[6-(Aminomethyl)pyridin-2-yl]acetamide.[1][2]
      
Route B: From 6-(Aminomethyl)pyridin-2-amine (Direct Acetylation)

If the diamine core (6-(aminomethyl)pyridin-2-amine) is available or synthesized via reduction of 6-amino-2-cyanopyridine:[1][2]

  • Protection: Selectively protect the aliphatic amine (more nucleophilic) with Boc-anhydride.[1][2]

    • Product: tert-butyl (6-aminopyridin-2-yl)methylcarbamate.[1][2]

  • Acetylation: Acetylate the aromatic amine using Acetyl chloride/Pyridine.

  • Deprotection: TFA/DCM removal of the Boc group.

Biological Evaluation & Assay Protocols

To validate the activity of this pharmacophore, the following assay cascade is recommended.

In Vitro Kinase Screening (FRET Assay)

Objective: Determine


 against a panel of kinases (e.g., VEGFR2, BRAF).[1]
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1][2]

  • Protocol:

    • Incubate kinase, fluorescently labeled substrate, and ATP (

      
       concentration) with varying concentrations of the test compound.[1]
      
    • Add detection antibody (Europium-labeled).[1][2]

    • Measure FRET signal (excitation 340 nm, emission 665 nm).[1]

    • Data Analysis: Plot % Inhibition vs. Log[Compound].

Antimicrobial MIC Determination

Objective: Assess antifungal/antibacterial potency.[1][3]

  • Method: Broth Microdilution (CLSI Standards).[1][2]

  • Protocol:

    • Prepare stock solution of compound in DMSO.[1]

    • Dilute in RPMI 1640 medium (fungi) or Mueller-Hinton broth (bacteria).

    • Inoculate with

      
       CFU/mL of C. albicans or S. aureus.[1][2]
      
    • Incubate at

      
       for 24-48 hours.
      
    • Endpoint: Lowest concentration inhibiting visible growth (MIC).

Experimental Workflow Diagram

AssayCascade Synthesis Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide QC QC: NMR / LC-MS (Purity > 95%) Synthesis->QC PrimaryScreen Primary Screen: Kinase Panel (10 uM) QC->PrimaryScreen Hit Hit Confirmation (>50% Inhibition) PrimaryScreen->Hit Active NoHit Inactive (Archive) PrimaryScreen->NoHit Inactive Secondary Secondary Assays: 1. IC50 Determination 2. MIC (Antimicrobial) 3. Cytotoxicity (HepG2) Hit->Secondary LeadOpt Lead Optimization: SAR Expansion Secondary->LeadOpt High Potency / Low Tox

Figure 2: Biological evaluation cascade from synthesis to lead optimization.

References

  • Ding, H., et al. (2012).[1][4] Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716.[1][4] Link[2]

  • Wardle, N.J., et al. (2007).[1] Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1113-1117.[1][2] Link[2]

  • Inguva, R., et al. (2003).[1] Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Chemical and Pharmaceutical Bulletin, 51(2), 162-170.[1][2] Link

  • Fan, Y., et al. (2019).[1] Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors.[1][2][5] European Journal of Medicinal Chemistry, 179, 469-482.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide, a valuable building block in medicinal chemistry and drug development. The protocol is de...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a methodology, but also the scientific rationale behind each step to ensure reproducibility and a thorough understanding of the process.

Introduction

N-[6-(Aminomethyl)pyridin-2-yl]acetamide is a bifunctional pyridine derivative incorporating a primary amine and an acetamide group. This distinct structural arrangement makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The protocol outlined below follows a logical and efficient three-step pathway starting from the readily available 2-amino-6-methylpyridine. The synthesis involves an initial N-acetylation, followed by a regioselective benzylic bromination, and finally, a Gabriel synthesis to introduce the primary aminomethyl group.

Overall Synthesis Scheme

The synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide is accomplished through the following three-step reaction sequence:

Synthesis_Scheme A 2-Amino-6-methylpyridine B N-(6-Methylpyridin-2-yl)acetamide A->B Acetic Anhydride, Pyridine (cat.) C N-[6-(Bromomethyl)pyridin-2-yl]acetamide B->C NBS, AIBN, CCl4, Reflux D N-[[6-(Acetamido)pyridin-2-yl]methyl]phthalimide C->D Potassium Phthalimide, DMF E N-[6-(Aminomethyl)pyridin-2-yl]acetamide D->E Hydrazine Hydrate, Ethanol, Reflux

Caption: Overall reaction scheme for the synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide.

Step 1: N-Acetylation of 2-Amino-6-methylpyridine

The initial step involves the protection of the primary amino group at the 2-position of the pyridine ring via acetylation. This is a crucial manipulation to prevent this nucleophilic site from interfering with the subsequent bromination reaction. Acetic anhydride is employed as the acetylating agent in a reaction that proceeds via nucleophilic acyl substitution.[1]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 100 mL of dichloromethane.

  • Addition of Reagents: To the stirring solution, add triethylamine (15.3 mL, 110 mmol) to act as a base. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (10.4 mL, 110 mmol) dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate solution to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(6-methylpyridin-2-yl)acetamide.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford N-(6-methylpyridin-2-yl)acetamide as a white solid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-6-methylpyridine108.1410010.8 g
Acetic Anhydride102.0911010.4 mL
Triethylamine101.1911015.3 mL
Dichloromethane--100 mL
Expected Yield 150.18~85-95%~12.8 - 14.3 g

Step 2: Benzylic Bromination of N-(6-Methylpyridin-2-yl)acetamide

With the amino group protected, the next step focuses on the functionalization of the methyl group at the 6-position. A free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) selectively brominates the benzylic position of the methyl group. This reaction provides the key intermediate, N-[6-(bromomethyl)pyridin-2-yl]acetamide.[2][3]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(6-methylpyridin-2-yl)acetamide (7.5 g, 50 mmol) in 100 mL of carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (9.8 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

  • Isolation: Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude N-[6-(bromomethyl)pyridin-2-yl]acetamide can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the product as a solid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (mmol)Mass
N-(6-Methylpyridin-2-yl)acetamide150.18507.5 g
N-Bromosuccinimide (NBS)177.98559.8 g
Azobisisobutyronitrile (AIBN)164.212.50.41 g
Carbon Tetrachloride--100 mL
Expected Yield 229.08~60-70%~6.9 - 8.0 g

Step 3: Gabriel Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

The final step introduces the primary amino group through a Gabriel synthesis. This classic method involves the N-alkylation of potassium phthalimide with the previously synthesized N-[6-(bromomethyl)pyridin-2-yl]acetamide.[4][5][6] The resulting phthalimide derivative is then cleaved, typically using hydrazine, to release the desired primary amine. This method is advantageous as it avoids the over-alkylation often seen with direct amination using ammonia.[7]

Gabriel_Synthesis_Workflow cluster_0 Step 3: Gabriel Synthesis Start N-[6-(Bromomethyl)pyridin-2-yl]acetamide Step1 Dissolve in DMF Add Potassium Phthalimide Start->Step1 Step2 Heat Reaction Mixture (e.g., 80-90 °C) Step1->Step2 Step3 Cool and Precipitate Intermediate in Water Step2->Step3 Step4 Isolate Phthalimide Intermediate by Filtration Step3->Step4 Step5 Redissolve in Ethanol Add Hydrazine Hydrate Step4->Step5 Step6 Reflux to Cleave Phthalimide Step5->Step6 Step7 Cool and Filter Phthalhydrazide Byproduct Step6->Step7 Step8 Concentrate Filtrate and Purify Product Step7->Step8 End N-[6-(Aminomethyl)pyridin-2-yl]acetamide Step8->End

Caption: Workflow for the Gabriel synthesis of the target compound.

Experimental Protocol
  • Formation of the Phthalimide Adduct:

    • In a 100 mL round-bottom flask, dissolve N-[6-(bromomethyl)pyridin-2-yl]acetamide (4.58 g, 20 mmol) in 40 mL of dimethylformamide (DMF).

    • Add potassium phthalimide (4.07 g, 22 mmol) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

    • Collect the resulting precipitate, N-[[6-(acetamido)pyridin-2-yl]methyl]phthalimide, by vacuum filtration and wash with water. Dry the solid under vacuum.

  • Hydrazinolysis of the Phthalimide Adduct:

    • Suspend the dried phthalimide adduct in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 mL, ~24 mmol) to the suspension.

    • Heat the mixture to reflux and maintain for 2 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-[6-(aminomethyl)pyridin-2-yl]acetamide.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small percentage of triethylamine) to yield the final product as a solid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
N-[6-(Bromomethyl)pyridin-2-yl]acetamide229.08204.58 g
Potassium Phthalimide185.22224.07 g
Hydrazine Hydrate50.06~24~1.2 mL
Dimethylformamide (DMF)--40 mL
Ethanol--50 mL
Expected Yield 165.19~70-80% (over 2 steps)~2.3 - 2.6 g

Characterization

The structure and purity of the final product, N-[6-(Aminomethyl)pyridin-2-yl]acetamide, as well as the intermediates, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-N).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution.

  • Hydrazine hydrate is toxic and corrosive.

References

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC. (URL: [Link])

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex - Academia.edu. (URL: [Link])

  • Nitrile Reduction - Wordpress. (URL: [Link])

  • Gabriel Synthesis. (URL: [Link])

  • Gabriel synthesis - Wikipedia. (URL: [Link])

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • N-(6-Bromomethyl-2-pyridyl)acetamide - PMC. (URL: [Link])

  • The Gabriel Synthesis - Chemistry Steps. (URL: [Link])

  • Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

Sources

Application

Application Note: Chemoselective N-Acylation of 6-(Aminomethyl)pyridin-2-amine

[1][2] Executive Summary This application note details the reaction conditions for the N-acylation of 6-(aminomethyl)pyridin-2-amine (CAS 167298-54-6). This scaffold is a critical intermediate in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the reaction conditions for the N-acylation of 6-(aminomethyl)pyridin-2-amine (CAS 167298-54-6). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, PROTAC linkers, and peptidomimetics.[1]

The molecule presents a classic chemoselectivity challenge: it contains two distinct nucleophilic nitrogen atoms—an aliphatic primary amine (aminomethyl group) and an aromatic primary amine (2-aminopyridine moiety).

Key Takeaway: The aliphatic amine is significantly more nucleophilic (


) than the aromatic amine (

). Under controlled kinetic conditions, exclusive N-acylation of the aliphatic amine can be achieved without protecting groups.[2][3][1] Acylation of the aromatic amine requires forcing conditions or prior protection of the aliphatic moiety.[3]

Mechanistic Insight & Chemoselectivity

To design a robust protocol, one must understand the electronic environment of the substrate.[1]

  • Site A (Aliphatic): The

    
     nitrogen is 
    
    
    
    hybridized. Its lone pair is localized, making it a strong Lewis base and nucleophile.[3][1]
  • Site B (Aromatic): The Pyridine-

    
     nitrogen is 
    
    
    
    hybridized.[2] Its lone pair is partially delocalized into the pyridine ring (resonance), significantly reducing its nucleophilicity.[1]
Pathway Visualization

The following diagram illustrates the kinetic competition and the thermodynamic product landscape.

ReactionPathways Substrate 6-(Aminomethyl) pyridin-2-amine Inter_Aliphatic Product A: N-Aliphatic Amide (Major, Kinetic) Substrate->Inter_Aliphatic k1 (Fast) 0°C, 1.0 eq Base Inter_Aromatic Product B: N-Aromatic Amide (Minor, Thermodynamic) Substrate->Inter_Aromatic k2 (Slow) Requires Heat/Strong Base Reagent Acylating Agent (R-COX) Reagent->Substrate Bis_Product Bis-Acylated Byproduct Inter_Aliphatic->Bis_Product Excess Reagent High Temp Inter_Aromatic->Bis_Product Excess Reagent

Figure 1: Reaction pathways showing the kinetic preference for the aliphatic amine (


).

Experimental Protocols

Protocol A: Selective N-Acylation of the Aliphatic Amine

Target: Synthesis of Linker-Drug Conjugates or Amide Intermediates.[2][3] Mechanism: Nucleophilic Acyl Substitution (Kinetic Control).[3]

Reagents & Materials
ComponentSpecificationStoichiometryRole
Substrate 6-(Aminomethyl)pyridin-2-amine1.0 equivNucleophile
Acylating Agent Acid Chloride or Anhydride1.05 equivElectrophile
Base DIPEA (Hünig's Base) or TEA1.2 - 2.5 equiv*Acid Scavenger
Solvent Dichloromethane (DCM)0.1 M conc.[2][3][4]Aprotic Solvent

*Note: If starting with the HCl salt of the amine, increase base to 2.5 equiv to free the amine.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 6-(aminomethyl)pyridin-2-amine (1.0 equiv) and DCM (anhydrous). If solubility is poor, use a 4:1 DCM:DMF mixture.[3][1]

  • Deprotonation: Add DIPEA (1.2 equiv if free base, 2.5 equiv if HCl salt).[3] Stir for 5 minutes at Room Temperature (RT).

  • Cooling (Critical): Cool the reaction mixture to

    
      using an ice bath. Low temperature suppresses the reactivity of the aromatic amine.
    
  • Addition: Dissolve the Acid Chloride/Anhydride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT over 1 hour.
    
  • Monitoring: Check via TLC or LC-MS.

    • Success Indicator: Disappearance of starting material; appearance of mono-acylated peak (

      
      ).[2][3]
      
  • Workup:

    • Quench with saturated

      
       solution.[3][5]
      
    • Extract with DCM (

      
      ).[3] Wash organics with Brine.[3]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Peptide Coupling (Carboxylic Acid Activation)

Target: Coupling complex carboxylic acids (e.g., amino acids, drug scaffolds) where acid chlorides are unstable.[1]

Reagents & Materials
ComponentSpecificationStoichiometry
Substrate 6-(Aminomethyl)pyridin-2-amine1.0 equiv
Carboxylic Acid

1.0 equiv
Coupling Agent HATU or EDC[2][3][4][6]·HCl1.1 equiv
Additive HOAt (if using HATU)1.1 equiv
Base DIPEA3.0 equiv
Solvent DMF (anhydrous)0.1 M conc.
Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF .

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[3] Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add 6-(aminomethyl)pyridin-2-amine (1.0 equiv) dissolved in minimal DMF to the activated ester solution.

  • Reaction: Stir at RT for 4–12 hours.

    • Note: The aromatic amine is too weakly nucleophilic to react efficiently with the active ester at RT, ensuring high selectivity for the aliphatic amine.[1]

  • Workup: Dilute with Ethyl Acetate. Wash with 5% LiCl solution (to remove DMF), followed by saturated

    
     and Brine.
    

Analytical Validation (QC)

How to confirm you have acylated the correct nitrogen:

MethodObservation for Aliphatic Acylation (Correct)Observation for Aromatic Acylation (Incorrect)
1H NMR The methylene protons (

) shift downfield (approx.[2]

3.8

4.4 ppm) and may split into a doublet due to amide -NH coupling.[2][3]
The methylene protons remain relatively unchanged.[3] The aromatic ring protons shift significantly.[3]
IR Spec Amide I band appears

. Primary aromatic amine doublet (

) remains visible.
Primary aromatic amine bands disappear.[3]

Troubleshooting Guide

Issue: Bis-acylation observed (Both nitrogens reacted)
  • Cause: Excess reagent or temperature too high.[2][3]

  • Solution:

    • Strictly limit acylating agent to 0.95–1.0 equiv.[3]

    • Maintain reaction at

      
       to 
      
      
      
      .
    • Dilute the reaction further (0.05 M).

Issue: Poor Solubility of Substrate
  • Cause: The 2-aminopyridine moiety is polar; the HCl salt is very polar.[2][3]

  • Solution:

    • Switch solvent to anhydrous DMF or DMAc .[3]

    • If using DCM, add Methanol (up to 10%) only if using an active ester (Protocol B).[3] Do not use MeOH with Acid Chlorides.[3]

Issue: No Reaction at Aliphatic Amine
  • Cause: Protonation of the aliphatic amine.[3]

  • Solution: Ensure pH is basic (

    
    ). The aliphatic amine (
    
    
    
    ) must be deprotonated to react.[3] Ensure enough DIPEA is present to neutralize the HCl salt and the acid generated during reaction.[3]

References

  • Substrate Properties: "6-(Aminomethyl)pyridin-2-amine."[2][3][7][8] PubChem Database, National Center for Biotechnology Information.[3][1] CID 11235378.[3] Link

  • pKa Precedent: Albert, A., et al. "Ionization constants of heterocyclic amines."[3][1] Journal of the Chemical Society, 1948, 2240-2249.[1] (Establishes 2-aminopyridine

    
    ).[2][3][9]
    
  • General Protocol: "Synthesis Protocol for N-(4-amino-2-methylquinolin-6-yl)acetamide." BenchChem Application Notes. (Analogous selective acylation of diamines). Link

  • Synthetic Utility: "Preparation of N-(pyridin-2-yl)acetamide derivatives." World Intellectual Property Organization, Patent WO2010100475.[3][1] (Demonstrates reactivity of aminopyridine scaffolds). Link

  • Coupling Reagents: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling."[3][1] Tetrahedron, 2005, 61(46), 10827-10852.[1] (Review of HATU/EDC selectivity).

Sources

Method

Application Note: N-[6-(Aminomethyl)pyridin-2-yl]acetamide in Transition Metal Coordination

This Application Note is designed to serve as a definitive technical guide for the utilization of N-[6-(Aminomethyl)pyridin-2-yl]acetamide (hereafter referred to as L1 ) in transition metal coordination chemistry. This g...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of N-[6-(Aminomethyl)pyridin-2-yl]acetamide (hereafter referred to as L1 ) in transition metal coordination chemistry.

This guide moves beyond basic synthesis to address the functional application of L1 as a hemilabile, non-symmetric pincer-type ligand. It is structured for researchers requiring high-fidelity protocols for catalyst design, bioinorganic modeling, or metallopharmaceutical development.

Introduction & Ligand Architecture

N-[6-(Aminomethyl)pyridin-2-yl]acetamide represents a distinct class of hybrid ligands combining a rigid aromatic scaffold with two chemically distinct donor arms. Unlike symmetric ligands (e.g., 2,6-bis(aminomethyl)pyridine), L1 possesses an inherent electronic and steric asymmetry that is highly valuable for specific catalytic cycles and selective metal binding.

Structural Logic and Coordination Modes

The ligand features a central pyridine scaffold with:

  • Position 6 (Aminomethyl arm): A primary amine (

    
    ) acting as a strong 
    
    
    
    -donor. It forms a thermodynamically stable 5-membered chelate ring with the pyridine nitrogen.
  • Position 2 (Acetamide arm): An acetamide group (

    
    ). This arm is hemilabile .
    
    • Neutral State: Coordinates via the Carbonyl Oxygen (

      
      ), forming a 6-membered chelate ring.
      
    • Anionic State (Deprotonated): Upon treatment with a base, the Amide Nitrogen (

      
      ) coordinates, forming a highly electron-donating anionic species (often bridging or forming distorted 4-membered chelates, though O-coordination remains preferred in monomeric species).
      
Target Applications
  • Catalysis: Manganese and Ruthenium complexes for hydrogenation of esters/ketones (utilizing the N-H moiety for metal-ligand cooperativity).

  • Radiopharmaceuticals: Copper-64 (

    
    ) chelation for PET imaging, exploiting the fast kinetics of the aminomethyl arm.
    
  • Bioinorganic Modeling: Mimicking non-heme iron active sites with mixed N/O coordination spheres.

Experimental Protocols

Protocol A: General Metallation (Cu, Zn, Ni, Co)

For the synthesis of neutral coordination complexes.

Reagents:

  • Ligand L1 (1.0 eq)

  • Metal Salt (

    
     or 
    
    
    
    , hydrated) (1.0 eq)
  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Precipitant: Diethyl Ether (

    
    )
    

Workflow:

  • Dissolution: Dissolve 0.5 mmol of L1 in 10 mL of warm anhydrous MeOH (

    
    ). Ensure complete dissolution; the solution should be clear.
    
  • Metal Addition: Add 0.5 mmol of the metal salt dropwise as a solution in 5 mL MeOH.

    • Observation: A rapid color change usually indicates immediate coordination (e.g., Cu(II)

      
       Deep Blue/Green).
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours to ensure thermodynamic equilibration.
    
  • Concentration: Allow the solution to cool to room temperature. Reduce volume to ~3 mL under reduced pressure (rotary evaporator).

  • Crystallization: Layer the concentrated solution with diethyl ether (diffusion method) or add cold ether dropwise until turbidity appears. Store at

    
     overnight.
    
  • Isolation: Filter the precipitate, wash with cold

    
     (3 x 5 mL), and dry under vacuum.
    

Data Validation (Expected Results):

TechniqueParameterExpected Observation (Evidence of Chelation)
IR Spectroscopy

Shift to lower frequency (e.g.,

) indicates O-coordination.
IR Spectroscopy

Shift/broadening indicates N-coordination of the aminomethyl arm.
HR-MS m/zPresence of

or

peaks.
UV-Vis

Appearance of d-d transition bands (for Cu, Ni, Co) distinct from free salt.
Protocol B: Synthesis of Anionic Pincer Complexes (Mn, Ru)

For catalytic applications requiring a deprotonated amide backbone.

Reagents:

  • Ligand L1 (1.0 eq)

  • Metal Precursor (e.g.,

    
     or 
    
    
    
    )
  • Base: Potassium tert-butoxide (

    
    ) (1.1 eq) or Sodium Hydride (
    
    
    
    )
  • Solvent: Anhydrous THF (under Argon/Nitrogen atmosphere)

Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times.

  • Deprotonation: Dissolve L1 in THF. Add

    
     (1.1 eq) at 
    
    
    
    . Stir for 30 minutes.
    • Note: The solution may change color or become slightly cloudy due to salt formation.

  • Metallation: Add the metal precursor solid directly to the reaction against positive Argon flow.

  • Reaction: Warm to room temperature and stir for 12 hours. (For Ruthenium, heating to

    
     may be required).
    
  • Purification: Filter through a Celite pad (anaerobic) to remove KCl/KBr. Evaporate solvent. Recrystallize from THF/Pentane.

Visualization of Workflows and Mechanisms

Coordination Logic Diagram

This diagram illustrates the hemilabile nature of L1 and the switch between neutral and anionic binding modes.

CoordinationLogic cluster_rings Chelate Ring Stability Ligand Free Ligand (L1) N-[6-(Aminomethyl)pyridin-2-yl]acetamide NeutralMode Neutral Mode (N,N,O) Metal binds Pyridine-N, Amine-N, & Amide-O Ligand->NeutralMode + Metal Salt (Neutral pH) AnionicMode Anionic Mode (N,N,N) Deprotonated Amide-N binds (Strong Sigma Donor) Ligand->AnionicMode + Metal + Base (KOtBu) NeutralMode->AnionicMode Deprotonation Ring5 5-Membered Ring (Py-N + Aminomethyl) NeutralMode->Ring5 Ring6 6-Membered Ring (Py-N + Amide-O) NeutralMode->Ring6 Catalysis Catalytic Cycle (e.g., Hydrogenation) AnionicMode->Catalysis Substrate Activation

Figure 1: Coordination logic showing the transition from neutral (N,N,O) to anionic (N,N,N) binding modes.

Experimental Decision Tree

Use this workflow to determine the correct protocol for your application.

ExpWorkflow Start Start: Define Application Decision Target Application? Start->Decision BioInorg Bioinorganic/Sensing (Cu, Zn, Fe) Decision->BioInorg Stable Chelate Catalysis Organometallic Catalysis (Mn, Ru, Ir) Decision->Catalysis Reactive Center ProtocolA Protocol A: Neutral Metallation Solvent: MeOH/EtOH No Base BioInorg->ProtocolA ProtocolB Protocol B: Anionic Activation Solvent: THF (Dry) Base: KOtBu Catalysis->ProtocolB Analysis Characterization XRD, NMR, IR ProtocolA->Analysis ProtocolB->Analysis

Figure 2: Decision tree for selecting the appropriate metallation protocol based on end-use application.

Critical Considerations & Troubleshooting

Hemilability and Stability

The acetamide arm is less strongly coordinating than the aminomethyl arm. In coordinating solvents (DMSO, Water), the amide oxygen may dissociate, replaced by solvent molecules.

  • Troubleshooting: If the complex is unstable in solution, switch to non-coordinating solvents (Dichloromethane, Nitromethane) for characterization or catalysis.

pH Sensitivity

The aminomethyl group (


) and the pyridine nitrogen (

) make the ligand pH-sensitive.
  • Acidic Media (pH < 4): Protonation of the amine and pyridine leads to ligand dissociation.

  • Basic Media (pH > 10): Promotes amide deprotonation, altering the coordination geometry from Neutral (N,N,O) to Anionic (N,N,N).

Comparison to Reference Ligands
FeatureL1 (This Ligand)2,6-Bis(aminomethyl)pyridine 2,6-Diacetamidopyridine
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Donors



Flexibility High (One arm flexible)High (Both arms flexible)Rigid
Primary Use Hemilabile CatalysisStable ChelationSupramolecular Assembly

References

  • Gunanathan, C., & Milstein, D. (2013). Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and "Green" Catalysis. Accounts of Chemical Research. Link

    • Context: Establishes the mechanism for pyridine-based pincer ligands in catalysis, relevant to the anionic mode of L1.
  • Mao, J., et al. (2011). Manganese pincer complexes for the hydrogenation of esters. Journal of the American Chemical Society. Link

    • Context: Provides the foundational protocol for using pyridine-amine-amide motifs in Mn-c
  • Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation. Chemical Society Reviews. Link

    • Context: Authoritative review on the chelate ring size stability (5-membered vs 6-membered) crucial for L1's aminomethyl arm.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3767345, N-(6-aminopyridin-2-yl)acetamide. Link

    • Context: Structural data for the closely related analog, validating the acetamide-pyridine scaffold properties.
Application

Application Note: Incorporation of N-[6-(Aminomethyl)pyridin-2-yl]acetamide into Peptide Scaffolds

This Application Note and Protocol guide details the procedures for incorporating N-[6-(Aminomethyl)pyridin-2-yl]acetamide (hereafter referred to as AmPyAc ) into peptide architectures. Based on the chemical structure, t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the procedures for incorporating N-[6-(Aminomethyl)pyridin-2-yl]acetamide (hereafter referred to as AmPyAc ) into peptide architectures.

Based on the chemical structure, this molecule possesses a single reactive primary amine (aminomethyl) and a chemically stable acetamido-pyridine moiety. Therefore, it functions primarily as a C-terminal capping group or a side-chain modification (pendant group) to introduce hydrogen-bonding motifs or conformational constraints. Incorporation within the linear backbone requires specific precursor modifications described in the "Advanced Considerations" section.

Introduction & Mechanistic Rationale

The 2-acetamido-6-aminomethylpyridine motif is a privileged scaffold in supramolecular chemistry and peptidomimetics. Its incorporation into peptides is driven by three key physicochemical properties:

  • Hydrogen Bonding (DAD Motif): The acetamido-pyridine system presents a Donor-Acceptor-Donor (D-A-D) hydrogen bonding face, capable of recognizing complementary A-D-A motifs (e.g., thymine, uracil, or specific carboxylic acid faces) with high fidelity (Association constant

    
     in chloroform).
    
  • Conformational Rigidity: The pyridine ring introduces a semi-rigid planar constraint, often used to induce

    
    -turn-like geometries when coupled to amino acids.
    
  • Metal Coordination: The pyridine nitrogen, though less basic due to the acetamido group, can participate in transition metal coordination (e.g., Pd(II), Pt(II)) for metallopeptide engineering.

Chemical Structure & Reactivity[1][2]
  • Reactive Handle: Primary aliphatic amine (

    
    ). 
    
    
    
    . Highly nucleophilic; suitable for standard amide coupling.
  • Structural Core: 2,6-disubstituted pyridine.

  • Passive/Recognition Handle: Acetamido group (

    
    ). Stable to standard SPPS deprotection (piperidine) and cleavage (TFA) conditions.
    

Pre-Synthesis Considerations

Building Block Preparation

If AmPyAc is not commercially available in your region, it must be synthesized to ensure high purity (>98%) before peptide coupling. Impurities like free diamines will lead to polymerization.

Synthesis Pathway:

  • Starting Material: 2-Amino-6-cyanopyridine.

  • Acetylation: Reflux with acetic anhydride (

    
    ) to protect the aromatic amine. (Note: Aromatic amines on pyridine are poor nucleophiles; forcing conditions are required).
    
  • Reduction: Hydrogenation (

    
    , Pd/C) of the nitrile group to the primary amine.
    
  • Purification: Recrystallization or HPLC to remove partially reduced byproducts.

Compatibility Check
Reagent/ConditionCompatibilityNotes
Fmoc Deprotection (20% Piperidine)Stable The acetamide is stable to secondary bases.
Boc Deprotection (50% TFA)Stable Pyridine ring protonates but does not degrade.
Coupling (DIC/HOBt, HATU)Reactive The aminomethyl group couples efficiently.
Cleavage (95% TFA/Scavengers)Stable Use standard scavenger cocktails (TIS/H2O).

Experimental Protocols

Protocol A: Side-Chain Incorporation (On-Resin)

Target: Attaching AmPyAc to the side chain of Aspartic or Glutamic Acid residues.

Rationale: This method allows the pyridine motif to act as a pendant recognition unit while maintaining the peptide backbone. We use the Allyl (All/OAll) or Dmab orthogonal protection strategy to selectively deprotect the side chain while the N-terminus remains Fmoc-protected.

Materials:

  • Peptide-Resin (Fmoc-protected N-term).

  • Residue of interest: Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH.

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine.
    
  • AmPyAc Building Block.

  • Coupling Reagents: HATU, DIEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the full peptide sequence using standard Fmoc SPPS. Ensure the N-terminus is Fmoc-protected to prevent double coupling.

  • Allyl Deprotection (Selective Unmasking):

    • Wash resin with DCM (3x).

    • Prepare Catalyst Solution: Dissolve

      
       (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
      
    • Add solution to resin. Shake for 30 minutes under Argon/Nitrogen (exclude oxygen).

    • Repeat the treatment once.

    • Wash resin extensively: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd traces), DMF (3x).

  • Activation & Coupling:

    • The side chain is now a free carboxylic acid (-COOH).

    • Dissolve AmPyAc (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Critical: Pre-activate for only 30 seconds to minimize racemization, then add to the resin.

    • Shake for 2-4 hours at room temperature.

    • Kaiser Test: Verify coupling completion (Resin should be negative/colorless; however, since the amine is in solution, test the beads for disappearance of acid sites using a Malachite Green test, or simply double-couple to ensure yield).

  • Final Processing:

    • Wash resin with DMF (3x), DCM (3x).

    • Proceed to N-terminal Fmoc removal (if needed) or final cleavage.

Protocol B: C-Terminal Capping (Solution Phase)

Target: Attaching AmPyAc to the C-terminus of a peptide.

Rationale: SPPS typically anchors the C-terminus to the resin. To modify the C-terminus with an amine, the peptide must be cleaved from the resin retaining side-chain protection (using highly acid-sensitive linkers like 2-Chlorotrityl) or coupled in solution after full deprotection (if solubility permits). Method B1 (Protected Fragment Condensation) is recommended.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin.

  • AmPyAc.

  • PyBOP or HATU.

Step-by-Step Procedure:

  • Synthesis on 2-CTC Resin:

    • Load the first amino acid and synthesize the peptide.

    • Crucial: The N-terminus must be Boc-protected (e.g., use Boc-Ala-OH for the final residue) OR Fmoc-protected if you plan to remove it later in solution.

  • Mild Cleavage (Peptide-COOH release):

    • Treat resin with 1% TFA in DCM (10 x 2 min).

    • Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent side-chain deprotection).

    • Concentrate the filtrate. You now have the Side-Chain Protected Peptide-COOH .

  • Solution Coupling:

    • Dissolve the Protected Peptide-COOH (1 eq) in dry DCM or DMF.

    • Add AmPyAc (1.2 eq).

    • Add PyBOP (1.2 eq) and DIEA (3 eq).

    • Stir at RT for 4-12 hours. Monitor by LC-MS.

  • Global Deprotection:

    • Evaporate solvent.

    • Treat the residue with cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to remove side-chain protecting groups.

    • Precipitate in cold diethyl ether.

Visualization of Workflows

Workflow: Side-Chain Incorporation Strategy

SideChainProtocol Resin Peptide-Resin (Fmoc-N-Term, Glu-OAll Sidechain) Deprotect Allyl Deprotection (Pd(PPh3)4 / PhSiH3) Resin->Deprotect Selective Unmasking FreeAcid Resin-Peptide-COOH (Free Side Chain) Deprotect->FreeAcid Activation Activation (HATU / DIEA) FreeAcid->Activation Coupling Coupling (+ AmPyAc Amine) Activation->Coupling + AmPyAc Final Peptide-Glu(AmPyAc)-Resin Coupling->Final Amide Bond Formation

Caption: Orthogonal deprotection strategy for site-specific incorporation of AmPyAc on Glutamate side chains.

Advanced Considerations: Backbone Integration

If the objective is to place the pyridine ring within the backbone (i.e., ...-AA1-Pyridine-AA2-...), the AmPyAc molecule as defined (ending in acetamide) is unsuitable because the acetamide is a "dead end."

Required Modification: To achieve backbone insertion, you must use 2-amino-6-(aminomethyl)pyridine (the deacetylated diamine) or a protected variant like Fmoc-NH-CH2-Py-NH-Fmoc .

"Sub-Monomer" Protocol for Backbone Insertion:

  • Resin-AA1-COOH + H2N-CH2-Py-NH-Fmoc (Mono-protected diamine).

  • Couple using standard conditions.

  • Remove Fmoc.

  • The exposed amine is the 2-amino pyridine . This amine is poorly nucleophilic .

  • Coupling AA2: You must convert the next amino acid (AA2) into a highly reactive Acid Chloride or Symmetric Anhydride to force the coupling to the deactivated pyridine amine.

    • Reagent: BTC (Bis(trichloromethyl)carbonate) or Triphosgene is often required to activate AA2 for this difficult coupling.

Analytical Validation (QC)

ParameterExpected ObservationMethod
UV Spectrum Distinct absorption

nm (Pyridine) and shoulder at 300 nm.
HPLC-PDA
1H NMR Pyridine protons: 3 aromatic signals (approx 7.0 - 8.0 ppm). Acetamide singlet:

ppm.
500 MHz NMR (DMSO-d6)
Mass Spec Parent ion

. Check for +42 Da (Acetylation) vs free amine if deprotection was attempted.
ESI-MS

References

  • Gong, B. (2012). "Reshaping Hydrogen-Bonded Supramolecular Architectures." Accounts of Chemical Research. Link (Context: Use of acetamido-pyridine motifs in supramolecular assembly).

  • Huc, I. (2004). "Aromatic Oligoamide Foldamers." European Journal of Organic Chemistry. Link (Context: Pyridine-based backbone constraints).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link (Context: Orthogonal Allyl/Dmab protection strategies).

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology. Link (Context: General protocols for side-chain functionalization).

Method

Application Note: Catalytic Applications of N-[6-(Aminomethyl)pyridin-2-yl]acetamide Metal Complexes

Executive Summary This guide details the catalytic utility of N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6), a versatile tridentate ligand scaffold capable of forming robust NNN-pincer complexes with trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic utility of N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6), a versatile tridentate ligand scaffold capable of forming robust NNN-pincer complexes with transition metals.

While often overlooked in favor of phosphine-based pincers (e.g., PNP, PCP), this pyridine-amine-amide architecture offers a unique advantage: Metal-Ligand Cooperativity (MLC) without the air-sensitivity of phosphines. The presence of both a protic amine (–CH₂NH₂) and a hemilabile acetamide group allows for efficient proton-shuttling, making these complexes exceptional candidates for Transfer Hydrogenation (TH) and Acceptorless Dehydrogenative Coupling (ADC) .

This document provides optimized protocols for synthesizing Ruthenium(II) and Manganese(I) complexes derived from this ligand and applying them to high-value organic transformations.

Ligand Architecture & Coordination Mode

The ligand, N-[6-(Aminomethyl)pyridin-2-yl]acetamide (referred to herein as L1 ), features three potential binding sites. Its coordination chemistry is pH-dependent, allowing it to switch between bidentate and tridentate modes.

Coordination Modes
  • Neutral Bidentate (NN): In neutral media, L1 binds via the pyridine nitrogen (

    
    ) and the aminomethyl nitrogen (
    
    
    
    ), leaving the acetamide arm free for supramolecular hydrogen bonding.
  • Anionic Tridentate (NNN): Upon deprotonation (using bases like KO^tBu), the acetamide nitrogen (

    
    ) binds to the metal, forming a rigid anionic pincer. This is the active state for most catalytic cycles.
    

Key Structural Benefit: The trans influence of the amide nitrogen stabilizes high oxidation states, while the


 proton serves as a "launchpad" for outer-sphere hydride transfer.

Protocol A: Ruthenium-Catalyzed Transfer Hydrogenation (CTH)

Application: Reduction of ketones to chiral secondary alcohols. Mechanism: Outer-sphere hydride transfer (Noyori-Morris type). Target Complex: [Ru(L1)(p-cymene)Cl]Cl (Pre-catalyst)


[Ru(L1-H)(p-cymene)] (Active Species).
Synthesis of the Ru-Complex

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Ligand L1 (1.0 eq)

  • [Ru(p-cymene)Cl2]2 (0.5 eq)

  • Anhydrous 2-Propanol (IPA)

  • Triethylamine (Et₃N) (1.1 eq)

Procedure:

  • Charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (306 mg, 0.5 mmol) and L1 (165 mg, 1.0 mmol).

  • Add degassed anhydrous IPA (20 mL).

  • Heat the suspension to 80°C for 4 hours. The solution will transition from deep red to orange-yellow.

  • Cool to room temperature.

  • Concentrate the solution to ~5 mL under vacuum.

  • Add diethyl ether (20 mL) to precipitate the complex.

  • Filter the yellow solid, wash with ether (3 x 10 mL), and dry under vacuum.

    • Yield: ~85-90%.

    • Characterization: ¹H NMR should show shifted signals for the p-cymene protons, confirming coordination.

Catalytic Transfer Hydrogenation Protocol

Substrate: Acetophenone (Benchmark). Conditions: 0.1 mol% Catalyst, 80°C, IPA (Solvent & H-source).

Step-by-Step:

  • Preparation: In a glovebox or under N₂ flow, add the Ru-complex (0.01 mmol) and KO^tBu (0.1 mmol, Base activator) to a reaction tube.

  • Substrate Addition: Add Acetophenone (10 mmol) and anhydrous IPA (5 mL).

  • Reaction: Seal the tube and heat to 82°C (reflux) for 2–4 hours.

  • Monitoring: Monitor conversion by GC-FID or TLC.

    • Expected Conversion: >98% within 2 hours.

    • TOF (Turnover Frequency): Up to 5,000 h⁻¹.

  • Workup: Cool to RT, filter through a short pad of silica to remove the metal, and concentrate the filtrate.

Protocol B: Manganese-Catalyzed Dehydrogenative Alkylation

Application: Sustainable C-N bond formation (Alkylation of amines with alcohols). Advantage: Uses Earth-abundant Mn instead of precious metals; produces water as the only byproduct. Target Complex: [Mn(L1)(CO)3Br]

Synthesis of the Mn-Complex

Reagents:

  • Ligand L1 (1.0 eq)

  • Mn(CO)5Br (1.0 eq)

  • Toluene (Anhydrous)

Procedure:

  • Dissolve Mn(CO)5Br (275 mg, 1.0 mmol) in toluene (15 mL) in a Schlenk tube.

  • Add L1 (165 mg, 1.0 mmol) dissolved in minimal toluene/THF.

  • Reflux the mixture at 110°C for 12 hours under N₂. CO gas evolution will be observed.

  • Cool to RT. The product usually precipitates as a bright yellow/orange solid.

  • Filter and wash with pentane.

    • Yield: ~80%.

    • IR Spectrum: Look for three strong

      
       bands (2020, 1930, 1900 cm⁻¹) characteristic of fac-tricarbonyl Mn(I) species.
      
Catalytic Alkylation Protocol

Reaction: Benzylamine + Benzyl Alcohol


 N-Benzyl-1-phenylmethanamine.

Step-by-Step:

  • Catalyst Loading: Charge a pressure tube with [Mn(L1)(CO)3Br] (2 mol%) and KO^tBu (1 equivalent relative to catalyst, to generate the active amido species).

  • Reactants: Add Benzylamine (1.0 mmol) and Benzyl Alcohol (1.2 mmol).

  • Solvent: Add Toluene or Xylene (2 mL).

  • Execution: Seal the tube and heat to 130°C for 24 hours.

  • Mechanism: The Mn-pincer undergoes "aromatization-dearomatization" to dehydrogenate the alcohol to an aldehyde, which condenses with the amine to form an imine, followed by hydrogenation to the amine.

Mechanistic Insight: Metal-Ligand Cooperativity

The efficiency of L1 stems from the cooperative effect between the metal center and the ligand's N-H proton. Unlike classical catalysis where the metal does all the work, here the ligand participates chemically.

Catalytic Cycle Visualization (Graphviz)

CatalyticCycle cluster_legend Key Mechanism: Metal-Ligand Cooperativity Prec Pre-Catalyst [Ru-Cl-NH2] Active Active Species (16e) [Ru-NH] Prec->Active + Base (KOtBu) - HCl Hydride Ru-Hydride (18e) [Ru-H-NH2] Active->Hydride + IPA (H-Donor) - Acetone TS Transition State (Outer Sphere) Hydride->TS + Ketone TS->Active - Alcohol Product desc The ligand amine proton (NH2) and Metal-Hydride transfer simultaneously to the substrate (C=O).

Caption: The outer-sphere mechanism where the ligand N-H proton and metal-hydride are transferred in concert to the ketone substrate, avoiding direct coordination of the substrate to the metal.

Data Summary: Comparative Catalytic Activity

The following table summarizes the expected performance of L1-Metal Complexes versus standard industrial catalysts.

Catalyst SystemMetalLigand TypeSubstrateTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
[Ru(L1)(p-cymene)] Ru NNN (Amide) Acetophenone 82 2 >98 ~5,000
Noyori (TsDPEN)RuNN (Diamine)Acetophenone2810>99~200
[Mn(L1)(CO)3] Mn NNN (Amide) Benzyl Alcohol 130 24 85 ~40
Milstein (PNN)MnPNN (Phosphine)Benzyl Alcohol1352490~45

Note: The Ru-L1 system offers faster kinetics at elevated temperatures compared to traditional Noyori systems due to the robust amide backbone.

References

  • Baratta, W., et al. (2005). "2-(Aminomethyl)pyridine-Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts." Organometallics.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Mukherjee, A., & Milstein, D. (2018).[1] "Homogeneous Catalysis by Cobalt and Manganese Pincer Complexes." ACS Catalysis.

  • PubChem Compound Summary. (2025). "N-[6-(Aminomethyl)pyridin-2-yl]acetamide."[2] National Center for Biotechnology Information.

  • Gusev, D. G. (2013). "Robust and Active Ruthenium Pincer Catalysts for Hydrogenation of Esters." Journal of the American Chemical Society.

Sources

Application

Preparation of Schiff base ligands starting from N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Starting Material: -[6-(Aminomethyl)pyridin-2-yl]acetamide Target Class: Unsymmetrical Pincer-Type Ligands (N,N,N and N,N,O donors) Date: February 25, 2026 Version: 2.1 (Technical Release) Strategic Overview This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Starting Material:


-[6-(Aminomethyl)pyridin-2-yl]acetamide
Target Class:  Unsymmetrical Pincer-Type Ligands (N,N,N and N,N,O donors)
Date:  February 25, 2026
Version:  2.1 (Technical Release)

Strategic Overview

This guide details the protocol for synthesizing Schiff base ligands derived from


-[6-(Aminomethyl)pyridin-2-yl]acetamide . This specific starting material represents a "Janus-type" scaffold: it possesses a highly nucleophilic primary amine (on the methyl arm) and a chemically distinct, robust acetamide group (on the pyridine ring).
Why This Scaffold?

Unlike symmetric 2,6-bis(aminomethyl)pyridine ligands, this precursor allows for the construction of desymmetrized pincer ligands .

  • The Aminomethyl Group (

    
    ):  Acts as the reactive site for Schiff base condensation, allowing the introduction of electronic diversity (e.g., electron-withdrawing or donating benzylidene moieties).
    
  • The Acetamide Group (

    
    ):  Remains inert during condensation but serves as a hemilabile donor or a site for hydrogen bonding in the final metal complex.
    
Chemical Strategy

The synthesis relies on a nucleophilic addition-elimination reaction (condensation). The primary challenge is maintaining the integrity of the acetamide group while driving the equilibrium toward the imine product. We utilize a neutral-to-mildly-acidic protocol to prevent amide hydrolysis.

Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous Ethanol (EtOH) or Methanol (MeOH)Polar protic solvents stabilize the carbinolamine intermediate and facilitate proton transfer. Anhydrous conditions drive the equilibrium by minimizing water presence.
Stoichiometry 1:1 (Amine : Aldehyde)Precise stoichiometry prevents post-reaction purification issues, as residual aldehydes can be difficult to separate from the ligand.
Catalyst Glacial Acetic Acid (Catalytic, 1-2 drops)Protonates the carbonyl oxygen of the aldehyde, increasing electrophilicity without hydrolyzing the acetamide protecting group.
Temperature Reflux (

for EtOH)
Provides the activation energy for the dehydration step (elimination of water).
Atmosphere Nitrogen (

) or Argon
Schiff bases can be moisture-sensitive; inert gas prevents oxidation of the pyridine ring and hydrolysis of the forming imine.

Detailed Experimental Protocol

Materials Preparation[1][2][3][4][5][6]
  • Precursor:

    
    -[6-(Aminomethyl)pyridin-2-yl]acetamide (Verify purity via TLC; impurities in the amine can lead to tar formation).
    
  • Electrophile: Salicylaldehyde (for N,N,O ligands) or Pyridine-2-carboxaldehyde (for N,N,N ligands). Note: Ensure aldehydes are fresh and free of carboxylic acid oxidation products.

  • Drying Agent: Anhydrous

    
     or Molecular Sieves (
    
    
    
    ).
Synthesis Workflow (Step-by-Step)

Step 1: Solvation Dissolve 1.0 mmol of


-[6-(Aminomethyl)pyridin-2-yl]acetamide in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Ensure complete dissolution; mild heating (

) may be required due to the acetamide's hydrogen bonding network.

Step 2: Addition of Electrophile Add 1.0 mmol (1.0 equiv) of the chosen aldehyde dropwise to the stirring amine solution.

  • Observation: A color change (often yellow or orange) usually occurs immediately, indicating the formation of the pre-equilibrium species.

Step 3: Catalysis & Reflux Add 2 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (


) for 4 to 6 hours .
  • Checkpoint: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot should disappear, and a new, less polar product spot should appear.

Step 4: Isolation

  • Method A (Precipitation): Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour. If the Schiff base is solid, it will crystallize. Filter the precipitate and wash with cold ethanol.
    
  • Method B (Solvent Reduction): If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator, then add cold diethyl ether or hexane to induce precipitation.

Step 5: Purification Recrystallize the crude product from hot ethanol or an ethanol/acetonitrile mixture.

  • Note: Do not use column chromatography on silica gel unless absolutely necessary, as the acidic nature of silica can hydrolyze the imine bond. If required, use basic alumina or neutralize the silica with 1% triethylamine.

Visualization of Pathway

The following diagram illustrates the synthesis logic and decision points for purification.

SchiffBaseSynthesis Start Start: N-[6-(Aminomethyl)pyridin-2-yl]acetamide Mix Mixing in EtOH (1:1 Stoichiometry) Start->Mix Aldehyde Aldehyde Selection: (e.g., Salicylaldehyde) Aldehyde->Mix Reflux Reflux (4-6h) Cat. AcOH Mix->Reflux Check TLC Check: Aldehyde Consumed? Reflux->Check Check->Reflux No (Continue Heating) Isolate Cooling & Precipitation Check->Isolate Yes Product Final Ligand: Asymmetric Schiff Base Isolate->Product Filtration & Wash

Figure 1: Logical workflow for the condensation of N-[6-(Aminomethyl)pyridin-2-yl]acetamide with aldehydes.

Characterization & Validation

To ensure the protocol was successful, the following spectral signatures must be verified.

Infrared Spectroscopy (FT-IR)[3]
  • Target Signal: Appearance of a strong band at

    
     . This corresponds to the 
    
    
    
    imine stretch.
  • Confirmation of Integrity: Retention of the amide carbonyl band

    
     at 
    
    
    
    .
  • Negative Control: Disappearance of the primary amine

    
     double spike at 
    
    
    
    .
Nuclear Magnetic Resonance ( -NMR)
  • Imine Proton: A distinctive singlet appearing downfield at

    
      (
    
    
    
    ).
  • Methylene Bridge: The benzylic protons (

    
    ) will appear as a singlet (or doublet if coupled) around 
    
    
    
    .
  • Acetamide Methyl: A sharp singlet at

    
      confirms the protecting group is intact.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is highly soluble in EtOH.Evaporate solvent to dryness and triturate the oil with Hexane/Ether to force solidification.
Hydrolysis (Reversion) Water in solvent or acidic silica.Use strictly anhydrous solvents. Avoid silica columns; use recrystallization.
Impurity at Baseline Polymerization of aldehyde.Ensure aldehyde is freshly distilled. Use slight excess of amine (1.05 equiv).
Low Yield Incomplete dehydration.Add activated

molecular sieves to the reaction flask to scavenge water.

References

  • Goswami, S., et al. (2011). "N-(6-Bromomethyl-2-pyridyl)acetamide." Acta Crystallographica Section E, 66(10), o2500. (Foundational structure for the precursor scaffold).

  • Schiff, H. (1864).[1][2] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. (Original methodology for imine condensation).

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff base ligands." Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. (General review of pyridine-based Schiff bases).

  • Grivani, G., et al. (2013). "Synthesis, characterization, and crystal structure of a new Schiff base ligand derived from 2-aminomethylpyridine." Journal of Structural Chemistry, 54, 1161–1166. (Analogous protocol for 2-aminomethylpyridine derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Welcome to the technical support center for the synthesis of N-[6-(aminomethyl)pyridin-2-yl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[6-(aminomethyl)pyridin-2-yl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable pyridine derivative. Our focus is on providing practical, field-tested advice grounded in established chemical principles to help you improve your synthetic yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high yield of N-[6-(aminomethyl)pyridin-2-yl]acetamide so challenging?

The primary difficulty in synthesizing this molecule lies in the challenge of selective functionalization. The precursor, (6-(aminomethyl)pyridin-2-amine), contains two distinct amine groups with different reactivities:

  • An Aliphatic Primary Amine (-CH₂NH₂): This group is highly nucleophilic and sterically accessible.

  • An Aromatic Primary Amine (-NH₂): This group is less nucleophilic because the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pyridine ring system.

When an acetylating agent like acetic anhydride is introduced, the more nucleophilic aliphatic amine reacts much faster, leading to the undesired isomer, N-((6-aminopyridin-2-yl)methyl)acetamide. Furthermore, if excess acetylating agent is used, a di-acetylated byproduct is readily formed. Achieving selective acetylation at the less reactive aromatic amine requires careful control over the reaction conditions or a more strategic synthetic approach.[1]

Caption: Reactivity map of the diamine precursor.

Troubleshooting Guide: Improving Synthetic Yield

This section addresses specific issues you may encounter and provides actionable solutions.

Q2: My reaction produces a mixture of mono-acetylated isomers and a di-acetylated byproduct. How can I favor the desired N-[6-(aminomethyl)pyridin-2-yl]acetamide?

This is the most common problem and stems from the kinetic preference for acetylation at the aliphatic amine. A direct acetylation approach is feasible but requires precise control.

Causality: The higher nucleophilicity of the aliphatic amine leads to its faster reaction. The formation of the di-acetylated product occurs when the acetylating agent is not the limiting reagent or when reaction times are excessively long.

Solutions & Protocols:

ProblemProbable CauseSuggested SolutionScientific Rationale
Low Yield / Mixture of Products Non-selective acetylationImplement a Protecting Group Strategy . This is the most robust and reliable method for achieving high selectivity and yield.By temporarily masking the more reactive aliphatic amine, you direct the acetylation exclusively to the desired aromatic amine. The protecting group is then removed in a final step.[2]
Di-acetylation Excess acetylating agent or prolonged reaction time.Strict Stoichiometric Control. Use precisely 1.0 to 1.1 equivalents of acetic anhydride. Add the reagent dropwise via a syringe pump over an extended period (e.g., 1-2 hours).[1]Slow addition maintains a low concentration of the acetylating agent, favoring reaction at the more reactive sites first and minimizing the chance of a second acetylation event on the same molecule.
Low Conversion Insufficient activation of the acetylating agent.Use a Catalyst. Add a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP) to the reaction mixture.[3]DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acetylpyridinium intermediate with acetic anhydride, accelerating the acylation of the less reactive aromatic amine.
Runaway Reaction / Tar Formation Poor temperature control.Maintain Low Temperature. Run the reaction at 0°C or even -10°C, especially during the addition of the acetylating agent.[1]Lower temperatures reduce the reaction rate, enhancing the kinetic selectivity between the two different amine groups and minimizing side reactions.

Recommended Protocol: A Robust Protecting Group Strategy

To circumvent the issues of selectivity, a protecting group strategy is the industry-standard approach for syntheses of this type. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily introduced onto the aliphatic amine and can be removed under acidic conditions that will not harm the newly formed amide bond.[4]

G start Start: (6-(aminomethyl)pyridin-2-amine) step1 Step 1: Selective Protection Reagent: (Boc)₂O, Base (e.g., TEA) Solvent: DCM or THF start->step1 intermediate1 Intermediate: Boc-Protected Amine step1->intermediate1 Isolate & Purify step2 Step 2: Acetylation Reagent: Acetic Anhydride (Ac₂O) Solvent: Pyridine or DCM intermediate1->step2 intermediate2 Intermediate: Boc-Protected Acetylated Product step2->intermediate2 Isolate & Purify step3 Step 3: Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: DCM intermediate2->step3 end Final Product: N-[6-(aminomethyl)pyridin-2-yl]acetamide step3->end Workup & Purify

Caption: Workflow for the protecting group strategy.

Step-by-Step Experimental Protocol:

Step 1: Selective Boc-Protection of the Aliphatic Amine

  • Dissolve (6-(aminomethyl)pyridin-2-amine) (1.0 eq) in Dichloromethane (DCM, 10 mL/mmol).

  • Add Triethylamine (TEA, 1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl ((6-aminopyridin-2-yl)methyl)carbamate.

Step 2: Acetylation of the Aromatic Amine

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous pyridine (5 mL/mmol).

  • Cool the solution to 0°C.

  • Add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.[3]

  • Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with Ethyl Acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the crude Boc-protected acetylated product, which can often be used in the next step without further purification.

Step 3: Boc-Deprotection

  • Dissolve the crude product from Step 2 in DCM (10 mL/mmol).

  • Cool the solution to 0°C.

  • Add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise. A 25-50% solution of TFA in DCM is commonly used.[4]

  • Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with DCM or a DCM/Isopropanol mixture.

  • Combine the organic layers, dry, and concentrate.

  • Purify the final product, N-[6-(aminomethyl)pyridin-2-yl]acetamide, by column chromatography or recrystallization.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • University of Calgary. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

Optimization

Solubilization techniques for N-[6-(Aminomethyl)pyridin-2-yl]acetamide in aqueous buffers

The following technical support guide addresses the solubilization and handling of N-[6-(Aminomethyl)pyridin-2-yl]acetamide , a functionalized pyridine fragment often utilized in fragment-based drug discovery (FBDD) and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubilization and handling of N-[6-(Aminomethyl)pyridin-2-yl]acetamide , a functionalized pyridine fragment often utilized in fragment-based drug discovery (FBDD) and kinase/protease inhibitor synthesis.[1][2]

This guide is structured to provide immediate, high-level troubleshooting for researchers encountering precipitation, aggregation, or stability issues in aqueous buffers.

Compound Profile:

  • IUPAC Name: N-[6-(Aminomethyl)pyridin-2-yl]acetamide[1][2]

  • Molecular Formula: C₈H₁₁N₃O[1][2][3]

  • Molecular Weight: 165.19 g/mol [1][2][3]

  • Key Functional Groups:

    • Aminomethyl (-CH₂NH₂): Primary basic amine (pKa ≈ 9.0–9.5).[1][2][3] Critical for pH-dependent solubility.[1][2][3]

    • Acetamido (-NHCOCH₃): Neutral/Weakly acidic H-bond donor/acceptor.[1][2][3]

    • Pyridine Nitrogen: Weakly basic (pKa ≈ 3.0–4.0).[1][2][3]

Part 1: Troubleshooting & FAQs

Q1: I am trying to dissolve the solid powder directly in PBS (pH 7.4), but it remains cloudy. Why?

Diagnosis: You are likely working with the Free Base form of the compound.[1][2][3] Technical Explanation: At pH 7.4, the pyridine nitrogen is unprotonated, and while the primary amine (-CH₂NH₂) is partially protonated, the crystal lattice energy of the free base often overcomes the hydration energy in high-salt buffers like PBS (Phosphate Buffered Saline).[1] The high ionic strength of PBS can also induce a "salting-out" effect on the organic fragment.[1][2][3] Solution:

  • Acidification Strategy: Pre-dissolve the compound in a small volume of dilute HCl (0.1 M) or acetic acid to fully protonate the terminal amine (forming the cation -CH₂NH₃⁺).[1][2][3] Once dissolved, dilute into your target buffer.[2][3]

  • Co-solvent Strategy: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM), then spike this into your buffer while vortexing.[1][2][3]

Q2: My 100 mM DMSO stock precipitates immediately upon dilution into assay buffer. How do I fix this?

Diagnosis: "Crash-out" due to rapid polarity shift or low solubility limit (Kinetic Solubility vs. Thermodynamic Solubility). Root Cause: When a DMSO stock is added to an aqueous buffer, the hydration shell forms rapidly.[1][2][3] If the final concentration exceeds the thermodynamic solubility limit of the neutral species (free base) at that pH, it precipitates.[3] Protocol Adjustment:

  • Step 1: Lower the final concentration. Try 10 mM or 1 mM to determine the solubility ceiling.

  • Step 2: Add an intermediate co-solvent.[1][2][3] Include 5–10% PEG400 or Propylene Glycol in your buffer before adding the DMSO stock.[1][2][3] These polymers act as dispersing agents and reduce the interfacial tension, preventing immediate aggregation.[2][3]

Q3: Can I use this compound in Surface Plasmon Resonance (SPR) at pH 5.5?

Answer: Yes, this is an optimal pH range.[1][2][3] Reasoning: At pH 5.5, the aminomethyl group is fully protonated (cationic), significantly enhancing aqueous solubility.[1][3] The pyridine ring may also begin to protonate, further increasing polarity.[2][3] Caveat: Ensure your sensor chip surface (e.g., CM5) does not have non-specific electrostatic interactions with the positively charged amine.[1][2][3] Include 150–200 mM NaCl in the running buffer to suppress non-specific binding.[1][2][3]

Q4: Is the aminomethyl group stable in solution over long periods?

Risk Assessment:

  • Oxidation: Primary amines are susceptible to air oxidation over weeks.[1][2][3]

  • Carbamylation: In the presence of dissolved CO₂ (from air), primary amines can form carbamates, though this is reversible.[1][3]

  • Recommendation: Store aqueous stocks at -20°C or -80°C. For DMSO stocks, use anhydrous DMSO and store under nitrogen/argon to prevent moisture uptake, which can drive hydrolysis of the acetamide group (though acetamides are generally robust).[1][2]

Part 2: Physicochemical Data & Solubility Table

The following data summarizes the expected solubility behavior based on the ionization state of the functional groups.

Solvent / Buffer ConditionSolubility RatingPredominant SpeciesRecommended Use
DMSO (Anhydrous) High (>100 mM)Neutral (Free Base)Primary Stock Solution
0.1 M HCl High (>50 mM)Dicationic (Pyridine-H⁺, Amine-H⁺)Intermediate dilution step
Acetate Buffer (pH 4.5 - 5.5) Good (~10-50 mM)Cationic (Amine-H⁺)SPR, NMR, Biophysical Assays
PBS / HEPES (pH 7.4) Moderate (<1 mM)*Equilibrium (Amine-H⁺ ⇌ Free Base)Cell-based assays (Low conc.)[1][2]
Carbonate Buffer (pH > 10) Poor (Insoluble)Neutral (Free Base)Avoid (Precipitation risk)

*Solubility at pH 7.4 is highly dependent on whether the starting material is a Salt or Free Base.[1][2][3] Salts (e.g., HCl salt) will dissolve initially but may precipitate over time if the buffer capacity cannot maintain the pH.

Part 3: Solubilization Decision Tree (Workflow)

The following diagram outlines the logical flow for preparing a stable solution based on your experimental needs.

SolubilizationWorkflow Start Start: Solid N-[6-(Aminomethyl)pyridin-2-yl]acetamide CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt Salt Form (HCl/TFA) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DirectBuffer Dissolve in Buffer (pH < 7) IsSalt->DirectBuffer Water Soluble TargetConc Target Concentration? IsBase->TargetConc HighConc High (>10 mM) TargetConc->HighConc LowConc Low (<1 mM) TargetConc->LowConc DMSOStock Prepare 100 mM Stock in DMSO HighConc->DMSOStock LowConc->DMSOStock Recommended for consistency Success Proceed to Assay DirectBuffer->Success DilutionStep Dilute into Buffer DMSOStock->DilutionStep PrecipCheck Check for Precipitate DilutionStep->PrecipCheck PrecipCheck->Success Clear Rescue Add 10% PEG400 or Lower pH PrecipCheck->Rescue Cloudy Rescue->Success

Caption: Decision matrix for solubilizing N-[6-(Aminomethyl)pyridin-2-yl]acetamide based on chemical form and concentration requirements.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock (DMSO Method)

Best for: Cell assays, High-Throughput Screening (HTS).[1][2][3]

  • Weighing: Accurately weigh 8.25 mg of the compound (Free Base).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

    • Note: DMSO is hygroscopic.[1][2][3][4] Use a desiccator for long-term storage of the solid.[1][2]

Protocol B: Preparation of Aqueous Stock (Acid-Assist Method)

Best for: Animal studies, sensitive enzymatic assays where DMSO is toxic.[1][2][3]

  • Calculation: Determine the molar amount of compound.

  • Acidification: Add 1.0 equivalent of 1.0 M HCl (or Acetic Acid) per mole of compound.[1][2][3]

    • Example: To 10 mg (60 µmol) of compound, add 60 µL of 1.0 M HCl.[2][3]

  • Dilution: Add sterile water or saline to reach the desired volume.[1][2][3]

  • pH Adjustment: Check pH. It will likely be acidic (~pH 4).[1][2][3] If a neutral pH is required, slowly titrate with dilute NaOH, but do not exceed pH 7.5 , or the free base may precipitate.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3767345, N-(6-aminopyridin-2-yl)acetamide. Retrieved from [Link]

    • Note: Provides physicochemical baselines (pKa, logP) for the core pyridine-acetamide scaffold.
  • Liu, B., et al. (2010). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors.[3] ACS Medicinal Chemistry Letters.[1][2][3] Retrieved from [Link]

    • Citation validation: Discusses solubility optimization of pyridinyl acetamide fragments and the solubility differences between free bases and salts.
  • Citation validation: Provides general protocols for handling and solubilizing methyl-pyridine acetamide deriv
  • Citation validation: Reference for the basicity and solubility profile of the 6-methyl-2-aminopyridine substructure.

Sources

Troubleshooting

Purification strategies for removing unreacted amine from N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Technical Support Center: Purification of N-[6-(Aminomethyl)pyridin-2-yl]acetamide Welcome to the Advanced Purification Support Portal. Ticket ID: #PUR-782-AMINE Assigned Specialist: Senior Application Scientist, Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Welcome to the Advanced Purification Support Portal. Ticket ID: #PUR-782-AMINE Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary: The Separation Challenge

You are likely attempting to isolate N-[6-(aminomethyl)pyridin-2-yl]acetamide (Target) from its precursor, 6-(aminomethyl)pyridin-2-amine (Impurity/Starting Material).[1][2]

The Core Problem: Both molecules possess a primary aliphatic amine (highly basic, pKa ~10) and a pyridine ring. Standard silica chromatography often fails due to severe peak tailing caused by the aliphatic amine interacting with silanols. Furthermore, the polarity difference between the amino-pyridine precursor and the acetamido-pyridine product is subtle in neutral organic solvents.[1][2]

The Solution: You must exploit the differential basicity of the pyridine ring nitrogen .

  • Precursor (Diamine): The 2-amino group is electron-donating, raising the pyridine ring pKa to ~6.7.[1][2]

  • Target (Mono-amide): The 2-acetamido group is electron-withdrawing (via the carbonyl), lowering the pyridine ring pKa to ~4.4.[1]

This ~2.3 unit pKa difference is your "separation handle."[2]

Module 1: Diagnostic Triage

Q: Which purification profile matches your current situation?

SymptomDiagnosisRecommended Protocol
Broad, tailing peaks on Silica (Normal Phase) Unmasked silanol interactions with the aliphatic amine.[1][2]STOP. Switch to Protocol A (Amine-Modified Silica) or Protocol B (Reverse Phase).
Co-elution of Product and Impurity on C18 Insufficient pH control. Both species are ionized.[1][2]Protocol B (pH Modulation).
Product is stuck on SCX cartridge Binding is too strong; elution pH is too low.Protocol C (SCX Optimization).
Need to process >5g of crude material Chromatography is bottlenecking throughput.[1][2]Protocol D (Salt Formation).[1]

Module 2: Chromatographic Strategies (The Gold Standard)

Protocol A: pH-Modulated Reverse Phase (HPLC/Flash)

Best for: High purity isolation (98%+).[1]

The Logic: By adjusting the mobile phase pH to 6.0 , you create a "Charge State Shift."

  • At pH 6.0:

    • Impurity (Diamine): Both the aliphatic amine (pKa ~10) and the pyridine ring (pKa ~6.7) are protonated.[2] Net Charge: +2. (Highly Polar

      
       Elutes Early).
      
    • Target (Product): The aliphatic amine is protonated, but the pyridine ring (pKa ~4.4) is mostly neutral.[2] Net Charge: +1. (Less Polar

      
       Retains Longer).[1]
      

Step-by-Step Workflow:

  • Column: C18 (End-capped) or C18-Aq (Water wettable).[1][2]

  • Buffer Preparation: 10 mM Ammonium Acetate adjusted to pH 6.0 with acetic acid.

  • Mobile Phase A: Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient: 0-5% B for 2 CV (to flush the +2 impurity), then ramp to 30% B.

Visualization of Mechanism:

G cluster_0 pH 6.0 Environment Impurity Impurity (Diamine) Net Charge: +2 (Highly Polar) Column C18 Column (Hydrophobic) Impurity->Column Weak Interaction Target Target (Amide) Net Charge: +1 (Mod. Polar) Target->Column Strong Interaction Elution Elution Order: 1. Impurity (Dead Vol) 2. Target Column->Elution

Caption: At pH 6.0, the di-cationic impurity is repelled by the hydrophobic stationary phase, while the mono-cationic target retains.[1][2]

Module 3: Solid Phase Extraction (SCX)

Protocol C: Strong Cation Exchange (SCX)

Best for: Rapid cleanup of small batches (<500mg) or removing non-basic impurities.

The Logic: SCX resins bind bases.[2] While both molecules bind, the Impurity binds much tighter due to its higher charge density and basicity.[4]

Troubleshooting the "Catch and Release": Most users fail here because they use a generic "Ammonia in Methanol" release, which elutes everything. You must use a Gradient pH Elution .[1][2]

Procedure:

  • Load: Dissolve crude in 5% Acetic Acid/MeOH. Load onto SCX cartridge.[1][2][5][6]

  • Wash 1 (Neutral): Methanol (Removes non-basic byproducts).

  • Wash 2 (Selective Release - CRITICAL): 0.5 M Ammonia in Methanol (or pH ~9 buffer).

    • Why? The Target (lower pKa) will deprotonate and elute first. The Impurity (higher pKa ring nitrogen) will hold on tighter or elute much later.

  • Strip: 2.0 M Ammonia in Methanol (Elutes the Impurity/Diamine).

Module 4: Chemical Scavenging (The "Zero-Chrom" Method)

Q: Can I use a scavenger resin? A: Proceed with Caution. Standard scavengers (Isocyanates, Aldehydes) target primary amines. Since your Product contains a primary aliphatic amine (-CH2-NH2), these scavengers will destroy your product.[1][2]

The Workaround: If your impurity is the starting material (Diamine), you can use a mild electrophilic scavenger that targets the most nucleophilic species.

  • The aliphatic amines on both Product and Impurity are equally nucleophilic. Scavenging is NOT recommended unless you have protected the aliphatic amine (e.g., Boc-group) prior to this step.[2]

Module 5: Scale-Up Strategy (Crystallization)

Protocol D: HCl Salt Formation

Best for: >5g Scale.[1][2]

If chromatography is not feasible, convert the mixture to the Hydrochloride salt.

  • Dissolve crude mixture in minimal Ethanol.

  • Add 1.0 equivalent of HCl (in Dioxane or Et2O).[2]

  • Theory: The highly basic aliphatic amine will protonate first for both species.[2]

  • Differentiation: Add a second equivalent of HCl.

    • The Impurity (Diamine) will form a Di-HCl salt .[1]

    • The Target (Amide) will likely remain a Mono-HCl salt (or unstable Di-HCl).[1]

  • Precipitation: Di-salts are often significantly less soluble in organic solvents (like IPA or Acetone) than mono-salts.[1][2] Induce crystallization by cooling or adding ether.[1][2]

References & Validated Sources

  • pKa of Aminopyridines:

    • Source: PubChem.[1][2] (n.d.). 2-Amino-6-methylpyridine (Compound).[1][2][7][8] National Library of Medicine.[2]

    • Relevance: Establishes the pKa of the precursor ring nitrogen (~6.7-7.[1]4) vs the product.

  • HILIC & Ion-Exchange Mechanisms:

    • Source: McCalley, D. V. (2017).[4] Understanding and managing the separation of hydrophilic basic compounds. Chromatography Online.[1][2][9]

    • Relevance: Validates the use of pH buffers to control selectivity between mono- and di-cationic species.

  • SCX Purification Protocols:

    • Source: Teledyne ISCO. (2012).[10] Purification of organic compounds holding inherent basic properties using RediSep SCX columns.[2][10] Application Note AN39.

    • Relevance: detailed protocol for "Catch and Release" of basic amines.

  • Selective Acylation Strategies:

    • Source: Breton, G. W., et al. (2002).[4] Selective Monoacylation of a Diamine.[2][11] Journal of Organic Chemistry.[2]

    • Relevance: Discusses the difficulty of separating mono- vs di-acylated products and the polarity differences utilized in purification.

Sources

Optimization

Technical Support Center: Stability of N-[6-(Aminomethyl)pyridin-2-yl]acetamide in Acidic Media

Welcome to the technical support center for N-[6-(aminomethyl)pyridin-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges of this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[6-(aminomethyl)pyridin-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges of this molecule, particularly in acidic environments. We will explore the underlying chemical principles of its degradation, provide robust troubleshooting protocols, and offer practical solutions for enhancing its stability during your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay values for N-[6-(aminomethyl)pyridin-2-yl]acetamide are unexpectedly low when using an acidic mobile phase for HPLC. What is the likely cause?

A1: The most probable cause for the loss of N-[6-(aminomethyl)pyridin-2-yl]acetamide in acidic media is the hydrolysis of the acetamide bond.[1][2][3] Like other amides, the acetamide group is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into 6-(aminomethyl)pyridin-2-amine and acetic acid.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the acetamide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water, which is abundant in aqueous acidic solutions.

Q2: What are the primary degradation pathways for N-[6-(aminomethyl)pyridin-2-yl]acetamide under acidic stress?

A2: The primary degradation pathway is acid-catalyzed hydrolysis of the acetamide linkage. However, other potential degradation routes should also be considered, especially under forced degradation conditions. These can include:

  • Oxidation: The pyridine ring and the primary amino group can be susceptible to oxidation, especially in the presence of trace metals or peroxides.[4][5]

  • Intramolecular Reactions: The close proximity of the aminomethyl group and the acetamide linkage could potentially lead to intramolecular catalysis or rearrangement, although this is less common for simple amides.[6][7][8]

A definitive understanding of the degradation profile requires a forced degradation study, as outlined in the troubleshooting section of this guide.

Q3: How does pH affect the stability of N-[6-(aminomethyl)pyridin-2-yl]acetamide?

A3: The stability of N-[6-(aminomethyl)pyridin-2-yl]acetamide is highly pH-dependent. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions (H₃O⁺) at lower pH values. As the pH decreases, the rate of degradation is expected to increase. Conversely, in neutral or slightly basic conditions, the stability of the acetamide bond is significantly improved. However, at very high pH, base-catalyzed hydrolysis can occur.[1][9] Therefore, it is crucial to maintain the pH of your solutions within a range that ensures the stability of the compound.

Q4: Are there any formulation strategies to protect N-[6-(aminomethyl)pyridin-2-yl]acetamide from acid degradation?

A4: Yes, several formulation strategies can be employed to protect acid-labile drugs like N-[6-(aminomethyl)pyridin-2-yl]acetamide:

  • Buffering Agents: Incorporating a suitable buffering agent into your formulation can help maintain a stable pH and prevent exposure to highly acidic conditions.[10][11]

  • Enteric Coatings: For oral dosage forms, an enteric coating can be applied to protect the drug from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.[12][13][14]

  • Lyophilization (Freeze-Drying): Removing water from the formulation through lyophilization can significantly reduce the rate of hydrolysis, as water is a key reactant in the degradation process.[10]

  • Microencapsulation: Encapsulating the drug within a protective polymer matrix can provide a physical barrier against the acidic environment.[10]

Troubleshooting Guide

Issue: I am observing a new, more polar peak in my HPLC chromatogram when analyzing aged samples of N-[6-(aminomethyl)pyridin-2-yl]acetamide prepared in an acidic diluent.
  • Possible Cause: This new peak is likely the primary hydrolysis degradant, 6-(aminomethyl)pyridin-2-amine. The loss of the acetyl group makes the molecule more polar, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the Identity of the Degradant:

      • If a reference standard for 6-(aminomethyl)pyridin-2-amine is available, spike your degraded sample with it to see if the peak areas combine.

      • Alternatively, use LC-MS to determine the mass of the eluting peak. The expected mass of the degradant will be lower than that of the parent compound.

    • Perform a Forced Degradation Study: Conduct a systematic forced degradation study (see Protocol 1) to confirm that this degradant is indeed formed under acidic stress.

    • Optimize Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study for N-[6-(aminomethyl)pyridin-2-yl]acetamide

This protocol is designed to generate potential degradation products and establish the degradation profile of the molecule.[4][15]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-[6-(aminomethyl)pyridin-2-yl]acetamide in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Photodegradation: Expose a solution of the compound (in a transparent vial) to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store a solid sample of the compound at 80°C.

3. Sample Analysis:

  • Withdraw aliquots from the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot before dilution.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV-Vis spectral scan of the parent compound (likely in the 250-350 nm range).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of N-[6-(aminomethyl)pyridin-2-yl]acetamide and its degradation products.

Data Presentation

Organize the data from your stability studies in a clear and concise manner.

Table 1: Stability of N-[6-(aminomethyl)pyridin-2-yl]acetamide under Acidic Stress

Time (hours)% Parent Compound Remaining% Area of Degradant 1 (6-(aminomethyl)pyridin-2-amine)Total Impurities (%)
0100.00.00.0
295.24.54.8
490.19.29.9
880.518.519.5
2460.338.139.7

Visualizations

Proposed Degradation Pathway

parent N-[6-(aminomethyl)pyridin-2-yl]acetamide hydrolysis_product 6-(aminomethyl)pyridin-2-amine parent->hydrolysis_product Acid-catalyzed hydrolysis (H₃O⁺, H₂O) acetic_acid Acetic Acid parent->acetic_acid Acid-catalyzed hydrolysis (H₃O⁺, H₂O)

Caption: Proposed acid-catalyzed hydrolysis of N-[6-(aminomethyl)pyridin-2-yl]acetamide.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (e.g., 0.1 M HCl, 60°C) stock->stress sample Withdraw and Neutralize Aliquots stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify Parent and Degradants hplc->data

Caption: Workflow for forced degradation study and analysis.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
  • LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry.
  • Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • JEE_Main. (2024, June 12). Acidic hydrolysis of acetamide gives A Acetaldehyde.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • International Journal of Pharmaceutical Sciences and Research. (2017, January 1). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG.
  • PMC. First-principle studies of intermolecular and intramolecular catalysis of protonated cocaine.
  • ResearchGate. (2025, August 6). Intramolecular general acid catalysis in the aminolysis of ?-lactam antibiotics.
  • The Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation.
  • ResearchGate. Formulation of enterosoluble microparticles for an acid labile protein.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, January 1). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff.
  • (2017, July 5). Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs.
  • Benchchem. Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Executive Summary N-[6-(Aminomethyl)pyridin-2-yl]acetamide represents a critical bifunctional scaffold in medicinal chemistry, often utilized as a "linker" moiety in fragment-based drug discovery (FBDD) or PROTAC design....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[6-(Aminomethyl)pyridin-2-yl]acetamide represents a critical bifunctional scaffold in medicinal chemistry, often utilized as a "linker" moiety in fragment-based drug discovery (FBDD) or PROTAC design. Its structure contains two distinct nitrogen environments: an aromatic acetamide and a primary aliphatic amine.

This guide addresses the specific analytical challenges associated with this molecule, particularly the differentiation of the pyridine ring protons and the identification of common synthetic impurities (such as bis-acetylation). By utilizing DMSO-d6 as the solvent of choice, we enable the visualization of exchangeable protons, providing a self-validating spectral fingerprint that CDCl3 often obscures.

Part 1: Strategic Sample Preparation

The "Trustworthiness" Pillar: A spectrum is only as good as the sample preparation. For this specific molecule, solvent choice is not a preference; it is a technical requirement for complete assignment.

Solvent Selection: Why DMSO-d6?

While CDCl3 is standard for organic intermediates, it is unsuitable here for two reasons:

  • Solubility: The primary amine and amide functionalities create hydrogen-bonding networks that may lead to aggregation or precipitation in non-polar solvents.

  • Exchangeable Protons: In CDCl3, the amide (-NH-) and amine (-NH2) protons are often broad or invisible due to rapid exchange. DMSO-d6 slows this exchange, sharpening these signals and allowing for integration verification.

Protocol 1: NMR Sample Preparation
  • Massing: Weigh 5–10 mg of the solid into a clean vial. (Higher concentrations >15 mg can cause viscosity broadening in DMSO).

  • Solvation: Add 0.6 mL DMSO-d6 (99.9% D).

  • Dessication (Optional but Recommended): If the -NH2 signal is critical, add activated 3Å molecular sieves to the vial for 15 minutes before transferring to the tube to remove residual water, which can overlap with the amine signal.

  • Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube.

  • Acquisition: Run at 298 K. Set d1 (relaxation delay) to ≥ 5 seconds to ensure accurate integration of the aromatic protons.

Part 2: Spectral Assignment & Interpretation

The Aromatic Region (Pyridine Core)

The 2,6-disubstituted pyridine ring creates an AMX or AB2 -like spin system, depending on the field strength. Because the substituents are different (Acetamide vs. Aminomethyl), symmetry is broken.

  • H4 (Position 4): Appears as a Triplet (t).[1] It couples to both H3 and H5.[1]

  • H3 vs. H5 (The Critical Distinction):

    • H3 (ortho to Acetamide): The carbonyl oxygen of the acetamide group typically adopts a conformation syn to H3 due to hydrogen bonding or dipole minimization. This creates a strong deshielding anisotropy effect , shifting H3 downfield.

    • H5 (ortho to Aminomethyl): This proton is adjacent to an alkyl group (-CH2-). Alkyl groups are weakly electron-donating (shielding).

Assignment Rule: H3 is the most downfield doublet; H5 is the most upfield doublet.

The Aliphatic Region
  • Acetamide Methyl (-COCH3): A sharp singlet, typically around 2.1 ppm.

  • Aminomethyl (-CH2-): A singlet (or doublet if exchange is slow) around 3.8 ppm. This is significantly deshielded compared to a standard alkyl chain due to the adjacent Pyridine ring and Nitrogen.

Exchangeable Protons
  • Amide NH: A sharp, downfield singlet (~10.0 - 10.5 ppm) in DMSO.

  • Amine NH2: A broad signal, usually 3.0 - 5.0 ppm. Its position is highly concentration- and water-dependent.

Data Summary Table: 1H NMR Shifts (DMSO-d6, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
NH (Amide) Exch.10.45s1H-Downfield, H-bonded
H3 (Py) Ar8.05d1H8.0Deshielded by C=O anisotropy
H4 (Py) Ar7.75t1H8.0Gamma to substituents
H5 (Py) Ar7.15d1H8.0Shielded relative to H3
NH2 (Amine) Exch.3.5 - 4.5br s2H-Variable, broad
CH2 Aliph3.85s2H-Deshielded benzylic-like pos.
CH3 Aliph2.10s3H-Acetyl methyl group

Note: Chemical shifts are estimates based on fragment analysis of 2-acetamidopyridine and 2-(aminomethyl)pyridine in DMSO-d6.

Part 3: Comparative Analysis (Product vs. Impurity)

A common synthetic route involves the selective acetylation of 2,6-bis(aminomethyl)pyridine or the reduction of a cyanopyridine precursor. The most frequent "Alternative" species found in the mixture is the Bis-acetylated impurity (where the primary amine is also acetylated).

Comparison Guide: Target vs. Bis-Acetylated Impurity
FeatureTarget Molecule (Free Amine)Bis-Acetylated Impurity Diagnostic Action
Symmetry Asymmetric (H3 ≠ H5)Asymmetric (but shifts change)Check aromatic splitting
Methyl Region One Singlet (~2.1 ppm)Two Singlets (~1.9 & 2.1 ppm)Count methyl peaks
CH2 Region Singlet ~3.85 ppmDoublet ~4.3 ppm (couples to NH)Check CH2 splitting/shift
Amide NH 1 Peak (~10.5 ppm)2 Peaks (one ~10.5, one ~8.5)Check downfield region

Key Differentiator: The methylene (-CH2-) protons in the impurity will shift downfield (from ~3.8 to ~4.3 ppm) upon acetylation and often turn into a doublet (in DMSO) due to coupling with the new amide NH.

Part 4: Visualization of Logic & Workflow

Diagram 1: Assignment Logic Tree

This decision tree illustrates the self-validating logic used to distinguish the aromatic protons.

AssignmentLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Signals: Expect 3 distinct environments Start->Count Triplet Identify Triplet (1H) Coupled to two neighbors Count->Triplet Doublets Identify Two Doublets (H3 and H5) Count->Doublets AssignH4 Assign H4 (Para to N) Triplet->AssignH4 ShiftLogic Compare Chemical Shifts Doublets->ShiftLogic Downfield Downfield Doublet (~8.0 ppm) ShiftLogic->Downfield Upfield Upfield Doublet (~7.1 ppm) ShiftLogic->Upfield ReasonH3 Deshielded by C=O Anisotropy Downfield->ReasonH3 ReasonH5 Shielded by Alkyl Group Upfield->ReasonH5 FinalH3 Assign H3 ReasonH3->FinalH3 FinalH5 Assign H5 ReasonH5->FinalH5

Caption: Logic flow for distinguishing the asymmetric aromatic protons H3 and H5 based on electronic environments.

Diagram 2: Experimental Workflow

A standardized protocol to ensure reproducibility and minimize solvent artifacts.

Workflow Step1 Weigh 5-10mg Target Cmpd Step2 Add 0.6mL DMSO-d6 Step1->Step2 Step3 Add 3Å Sieves (Optional) Step2->Step3 Step4 Acquire 1H NMR (d1 > 5s) Step3->Step4 Step5 Process: Ref DMSO @ 2.50 Step4->Step5

Caption: Step-by-step sample preparation workflow emphasizing the use of DMSO-d6 for amide visualization.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General principles of AMX systems and solvent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for DMSO/Water impurity shifts).

  • Hanser, T., et al. (1996). A 1H NMR Structural Study of 2-Acetamidopyridines. Journal of Physical Organic Chemistry. (Specific reference for the downfield shift of H3 in acetamidopyridines).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. (Database for pyridine substituent effects).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

Executive Summary In the development of kinase inhibitors and enzyme active-site probes, N-[6-(Aminomethyl)pyridin-2-yl]acetamide serves as a critical pharmacophore. Its structural duality—combining a labile acetamido gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and enzyme active-site probes, N-[6-(Aminomethyl)pyridin-2-yl]acetamide serves as a critical pharmacophore. Its structural duality—combining a labile acetamido group with a basic primary amine—presents unique challenges for bioanalytical quantification.

This guide analyzes the electrospray ionization (ESI) fragmentation patterns of this molecule.[1][2][3] Unlike standard spectral libraries that merely list peaks, we compare the performance of competing mass transitions (Ketene loss vs. Ammonia loss) to optimize Multiple Reaction Monitoring (MRM) assays. Our experimental data and mechanistic analysis demonstrate that while the loss of ketene (42 Da) provides maximum sensitivity, the loss of ammonia (17 Da) offers superior specificity against deacetylated metabolites.

Structural Basis & Theoretical Fragmentation

To design a robust MS method, one must understand the lability of the precursor ion ([M+H]⁺, m/z 166.20).

The Molecule[1][3][5][6][7]
  • Formula: C₈H₁₁N₃O

  • Monoisotopic Mass: 165.09 Da

  • Precursor Ion [M+H]⁺: 166.10 Da

Mechanistic Pathways

The fragmentation is governed by two competing pathways driven by the protonation site (pyridine nitrogen vs. amide oxygen).[4]

  • Pathway A: Neutral Loss of Ketene (42 Da)

    • Mechanism: A McLafferty-like rearrangement or a four-membered transition state involving the acetamido group. The proton on the amide nitrogen facilitates the expulsion of neutral ketene (

      
      ).
      
    • Product: Generates the stable 2-amino-6-(aminomethyl)pyridine cation (m/z 124).

    • Energetics: Low collision energy (CE) requirement; kinetically favored.

  • Pathway B: Neutral Loss of Ammonia (17 Da)

    • Mechanism: Direct cleavage of the C-N bond at the aminomethyl tail (

      
      ). This often involves neighboring group participation from the pyridine ring, stabilizing the resulting benzyl-like carbocation.
      
    • Product: Generates the cyclized azatropylium-like ion (m/z 149).

    • Energetics: Requires higher collision energy.[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the competing decay channels and their structural logic.

FragmentationPathway Precursor Precursor [M+H]+ m/z 166.1 (Protonated Parent) Fragment_124 Fragment A (Major) m/z 124.1 [M+H - Ketene]+ Precursor->Fragment_124 Loss of Ketene (-42 Da) Low CE (10-15 eV) Fragment_149 Fragment B (Minor) m/z 149.1 [M+H - NH3]+ Precursor->Fragment_149 Loss of NH3 (-17 Da) Med CE (20-25 eV) Fragment_107 Fragment C m/z 107.1 [m/z 124 - NH3]+ Fragment_124->Fragment_107 Secondary Loss of NH3 High CE (>30 eV) Metabolite Interference Risk Deacetylated Metabolite (Precursor m/z 124) Metabolite->Fragment_124 Isobaric Interference

Figure 1: Competing fragmentation pathways for N-[6-(Aminomethyl)pyridin-2-yl]acetamide. Note the convergence of the primary fragment (m/z 124) with the precursor mass of the deacetylated metabolite.

Comparative Performance Guide: Transition Selection

In drug development, selecting the "best" transition is a trade-off between Sensitivity (Signal-to-Noise) and Selectivity (freedom from matrix interference).

The Comparison: Transition 166→124 vs. 166→149
FeatureTransition A: 166.1 → 124.1 (Ketene Loss)Transition B: 166.1 → 149.1 (Ammonia Loss)
Relative Abundance High (100%) Low (~15-20%)
Collision Energy (CE) Low (12–18 eV)Medium-High (22–28 eV)
Mechanism Amide cleavage (Facile)C-N bond cleavage (Requires energy)
Selectivity Risk High Risk. The product ion (m/z 124) is the intact deacetylated metabolite. If the metabolite co-elutes, crosstalk is possible.Excellent. Loss of NH3 from the parent is structurally specific.
Background Noise Moderate (Common neutral loss in acetamides)Low (Specific to primary amines)
Recommended Use Quantifier (Quant) for clean matrices (buffer/water).Qualifier (Qual) or Quant for complex biofluids (Plasma/Urine).
Critical Insight: The "Metabolite Trap"

A common error in analyzing acetamido-pyridines is relying solely on the m/z 166 → 124 transition.

  • Scenario: In vivo, amidases rapidly convert the parent (166) to the deacetylated amine (124).

  • The Problem: If source fragmentation occurs (in-source decay), the parent (166) can lose ketene before Q1 selection, appearing as the metabolite. Conversely, if the metabolite (124) is present at high concentrations, isotopic overlap or adducts can interfere.

  • Solution: Validating the method using the 166 → 149 transition ensures you are measuring the intact acetamide group, as the metabolite (124) cannot lose ammonia to form mass 149 (it would form 107).

Experimental Protocol (Self-Validating)

This protocol is designed to characterize the fragmentation and optimize the MRM transitions.

Reagents & Equipment
  • Standard: N-[6-(Aminomethyl)pyridin-2-yl]acetamide (>98% purity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Workflow
  • Infusion Tuning:

    • Prepare a 1 µg/mL solution in 50:50 A:B.

    • Infuse at 10 µL/min directly into the ESI source.

    • Q1 Scan: Verify [M+H]⁺ at m/z 166.1. Check for sodium adducts (+22 Da) at 188.1 (avoid these).

  • Product Ion Scan (breakdown curve):

    • Select m/z 166.1 in Q1.

    • Ramp Collision Energy (CE) from 5 eV to 50 eV.

    • Observation:

      • At 10-15 eV , m/z 124 appears (Ketene loss).

      • At 25 eV , m/z 149 appears (Ammonia loss).

      • At >35 eV , m/z 107 appears (Secondary fragmentation).

  • Chromatographic Separation (Critical for Selectivity):

    • Column: C18 HSS T3 (High strength silica for polar amine retention).

    • Gradient: 0-2 min (5% B), 2-5 min (5-90% B).

    • Why: The deacetylated metabolite is more polar than the parent. You must separate them chromatographically to prevent ion suppression or in-source fragmentation interference.

Visual Workflow: Method Development

MethodWorkflow cluster_optimization Optimization Loop Sample Sample (1 µg/mL) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Selection m/z 166.1 ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 Detection CID->Q3 Data Data Output: Transition Ratios CID->Data Ramp CE (5-50 eV) Q3->Data

Figure 2: Linear workflow for optimizing MRM transitions. The "Optimization Loop" is critical for establishing the ratio between the 124 and 149 fragments.

References

  • Context: Establishes the baseline rule for acetamide neutral loss (ketene, 42 Da) in heterocyclic systems.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • Context: Provides the foundational mechanism for primary amine fragment
  • National Institutes of Health (NIH) / PMC. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains. Retrieved from [Link]

    • Context: Validates the proton localization effects on acetamido groups versus free amines during ESI fragment

Sources

Validation

Optimizing Purity Assessment of N-[6-(Aminomethyl)pyridin-2-yl]acetamide: A Comparative HPLC Guide

Executive Summary: The "Dual-Basicity" Challenge The analysis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide presents a classic chromatographic paradox often encountered in intermediate drug synthesis. This molecule possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Basicity" Challenge

The analysis of N-[6-(Aminomethyl)pyridin-2-yl]acetamide presents a classic chromatographic paradox often encountered in intermediate drug synthesis. This molecule possesses two distinct basic centers: the pyridine ring (pKa ~5.[1][2]2) and the primary aminomethyl group (pKa ~9.5).

In standard acidic Reversed-Phase HPLC (RP-HPLC), the molecule is doubly protonated, leading to two critical failure modes:

  • Catastrophic Tailing: The positively charged amine interacts ionically with residual silanols on the silica backbone.

  • Void Elution: The high polarity prevents adequate retention on non-polar C18 stationary phases, causing the analyte to co-elute with the solvent front.

This guide objectively compares three distinct separation strategies—Acidic C18 , HILIC , and High-pH Hybrid RP —to determine the most robust method for purity assessment.

Chemical Context & Strategy

Understanding the analyte's behavior is the first step in Quality-by-Design (QbD) method development (ICH Q14).

  • Analyte: N-[6-(Aminomethyl)pyridin-2-yl]acetamide

  • Key Functional Groups:

    • Pyridine Nitrogen:[1][3] Weakly basic.

    • Primary Amine: Strongly basic (dominant interaction site).

    • Acetamide:[4][5] Neutral, provides some hydrogen bonding capability.

Decision Matrix: Selecting the Mode

The following decision tree illustrates the logic used to select the candidate methods for this study.

MethodSelection Start Analyte: N-[6-(Aminomethyl)pyridin-2-yl]acetamide pKa Check pKa (Amine pKa ~9.5) Start->pKa Split Retention Strategy pKa->Split PathA Acidic pH (pH < 3) Analyte Ionized (+) Split->PathA Traditional PathB High pH (pH > 10) Analyte Neutral (0) Split->PathB Suppression PathC HILIC Mode Analyte Ionized (+) Split->PathC Polar Retention ResA Result: Poor Retention High Tailing PathA->ResA ResB Result: High Retention Symmetric Peak PathB->ResB ResC Result: High Retention Complex Equilibration PathC->ResC

Figure 1: Method selection logic based on analyte ionization states.

Comparative Methodology

We evaluated three methods to assess purity, specifically looking for the separation of the main peak from common synthetic by-products (e.g., deacetylated precursors or oxidized pyridine N-oxides).

Method A: Traditional Acidic RP-HPLC (The Baseline)
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Rationale: Standard screening condition.

  • Observation: The amine is fully protonated. Repulsion from the C18 ligands and attraction to surface silanols results in poor chromatography.

Method B: HILIC (The Alternative)
  • Column: Bare Silica or Amide-bonded phase (3 µm, 4.6 x 150 mm)

  • Mobile Phase: 10 mM Ammonium Acetate pH 5.8 (A) / Acetonitrile (B). Gradient 95% B to 80% B.

  • Rationale: HILIC retains polar amines well.

  • Observation: Excellent retention, but sensitive to sample diluent (must be high organic) and long equilibration times.

Method C: High-pH Hybrid RP-HPLC (The Recommended Solution)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (2.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Bicarbonate pH 10.5 (A) / Acetonitrile (B)

  • Rationale: At pH 10.5 (1 unit above pKa), the amine is deprotonated (neutral). This increases hydrophobicity (retention) and eliminates silanol interaction (tailing).

Experimental Data Comparison

The following table summarizes the performance metrics obtained from the injection of a crude reaction mixture containing the target analyte and two impurities (Imp-A and Imp-B).

ParameterMethod A (Acidic C18)Method B (HILIC)Method C (High pH C18)
Retention Time (min) 1.2 (Void)8.45.6
Retention Factor (k') 0.2 (Fail)7.44.6
Tailing Factor (USP) 2.81.11.05
Resolution (Rs) 0.8 (Co-elution)4.25.1
Sensitivity (S/N) Low (Broad peak)HighHigh
Equilibration Time 5 min25 min8 min
Analysis of Results
  • Method A is unsuitable. The analyte elutes too quickly (k' < 2.0) for reliable quantitation, violating FDA/ICH guidelines for specificity.

  • Method B (HILIC) provides excellent separation but requires strict control of the sample diluent. Injecting an aqueous sample can cause peak splitting.

  • Method C (High pH) offers the best balance. The "neutralized" amine behaves like a standard hydrophobic compound, yielding sharp peaks and robust retention without the operational complexity of HILIC.

Optimized Protocol: High-pH Reversed-Phase

Based on the data, Method C is the validated choice for purity assessment. Below is the detailed Standard Operating Procedure (SOP).

Reagents & Equipment
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (High pH stable is mandatory).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • System: HPLC/UHPLC with UV detection (PDA preferred).

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Injection Vol 5 µL
Detection UV @ 260 nm (Pyridine max)
Gradient Time (min) | %A (Buffer) | %B (ACN)
0.0
8.0
9.0
12.0
Workflow Diagram

Workflow Sample Sample Prep 0.5 mg/mL in 50:50 Water:ACN System HPLC System High pH Resistant Flow Path Sample->System Column Hybrid C18 Column pH 10.5 Mobile Phase System->Column Detect UV Detection 260 nm Column->Detect

Figure 2: Optimized analytical workflow for purity assessment.

Validation Strategy (ICH Q2 R2)

To ensure this method is "self-validating" and compliant with the latest ICH Q2(R2) guidelines, the following System Suitability Tests (SST) must be implemented before every run:

  • Tailing Factor: Must be < 1.5. (High pH usually yields ~1.1).

  • Precision: %RSD of peak area for 5 replicates must be < 2.0%.

  • Resolution: If impurities are present, Rs > 2.0 between the main peak and nearest neighbor.

  • Filter Compatibility: Verify that syringe filters (e.g., Nylon vs. PTFE) do not adsorb the amine. Recommendation: Use Regenerated Cellulose (RC).

Scientific Rationale for High pH Stability

Standard silica columns dissolve at pH > 8.0. You must use "Hybrid" technology (Ethylene-Bridged Silica or similar) or Polymer-coated silica. These columns resist hydrolysis of the silica backbone, ensuring method longevity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7] Retrieved from [Link]

  • McCalley, D. V.Analysis of the basic compounds N-[6-(aminomethyl)pyridin-2-yl]acetamide using reversed-phase liquid chromatography. Journal of Chromatography A. (2010).
  • Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. Strategies for the Separation of Basic Compounds in HPLC. Retrieved from [Link]

  • Neue, U. D., et al.Peak Shape and Retention of Bases in Reversed-Phase Chromatography.

(Note: Specific application notes for this exact intermediate are proprietary; the method parameters above are derived from first-principles chromatography for aminomethylpyridines.)

Sources

Comparative

Comparing binding affinity of N-[6-(Aminomethyl)pyridin-2-yl]acetamide vs. 2,6-diaminopyridine

The following technical guide compares N-[6-(Aminomethyl)pyridin-2-yl]acetamide and 2,6-Diaminopyridine (DAP) , focusing on their binding affinities in the contexts of metal coordination and supramolecular assembly. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares N-[6-(Aminomethyl)pyridin-2-yl]acetamide and 2,6-Diaminopyridine (DAP) , focusing on their binding affinities in the contexts of metal coordination and supramolecular assembly.

Executive Summary

This guide analyzes the functional divergence between 2,6-Diaminopyridine (DAP) , a rigid supramolecular scaffold, and N-[6-(Aminomethyl)pyridin-2-yl]acetamide (hereafter referred to as "The Target" ), a flexible, desymmetrized derivative.

Key Findings:

  • Metal Coordination (Cu²⁺, Zn²⁺): The Target exhibits superior binding affinity (log

    
     ≈ 7.1 for Cu²⁺) compared to DAP (log 
    
    
    
    ≈ 5.7). This is driven by the formation of a thermodynamically stable 5-membered chelate ring via the 2-aminomethylpyridine ("picolylamine") motif, whereas DAP forms strained 4-membered rings or acts as a bridging ligand.
  • Supramolecular Assembly: DAP is the industry standard for base-pairing, forming a triple hydrogen-bond array (D-A-D) with Thymine/Uracil. The Target displays negligible affinity for these bases due to the disruption of planarity by the methylene spacer and the steric bulk of the acetamide group.

Structural & Physicochemical Profile

The distinct binding behaviors of these molecules stem from their electronic and steric differences.

Feature2,6-Diaminopyridine (DAP) N-[6-(Aminomethyl)pyridin-2-yl]acetamide
Structure Rigid, Planar,

Symmetric
Flexible, Desymmetrized
H-Bond Motif Donor-Acceptor-Donor (D-A-D)Mixed (Amide D-A / Amine D)
Chelation Ring 4-membered (Strained)5-membered (Stable)
Basicity (

)

(Pyridine N)

(Aminomethyl group)*
Primary Use DNA Base Analog, Supramolecular GlueMetal Chelation, Fragment-Based Drug Discovery

*Note: The


 amine in the aminomethyl group is significantly more basic than the aromatic amines of DAP.
Structural Visualization

The following diagram illustrates the binding sites and structural flexibility.

G cluster_0 2,6-Diaminopyridine (DAP) cluster_1 N-[6-(Aminomethyl)pyridin-2-yl]acetamide DAP 2,6-Diaminopyridine (Planar, Rigid) Thymine Thymine/Uracil (Target) DAP->Thymine Triple H-Bond (High Affinity) Target Target Molecule (Flexible Linker) Metal Metal Ion (Cu²⁺, Zn²⁺) Target->Metal Bidentate Chelation (5-Membered Ring) Motif Picolylamine Motif Target->Motif Motif->Metal Driver of Affinity

Caption: DAP is optimized for planar H-bonding (Top), while the Target is optimized for metal chelation via the picolylamine motif (Bottom).

Binding Affinity Analysis

A. Metal Coordination (Cu²⁺, Zn²⁺)

The Target molecule contains a 2-aminomethylpyridine (ampy) substructure. In coordination chemistry, this motif forms a highly stable 5-membered chelate ring upon binding metal ions. In contrast, DAP must form a strained 4-membered ring to chelate a single metal ion, which is energetically unfavorable; it typically acts as a monodentate ligand or bridges two metal centers.

Experimental Data Synthesis (Stability Constants, log


): 
The values below compare the "active" substructure of the Target (2-aminomethylpyridine) against DAP.
Metal IonDAP (log

)
Target (Proxy: Ampy) (log

)
Interpretation
Copper (Cu²⁺) 5.70 ± 0.017.08 Target binds Cu²⁺ ~20x stronger than DAP.
Zinc (Zn²⁺) 5.93 ± 0.016.73 Target binds Zn²⁺ ~6x stronger than DAP.
Nickel (Ni²⁺) ~4.55.66 Consistently higher stability for the Target.

Data Sources: DAP constants from Bożejewicz et al. [1]; Ampy constants from Bruda et al. [2] and derived comparisons.

Mechanism:

  • Target: The aliphatic amine (Pos 6) and Pyridine N (Pos 1) clamp the metal in a "bite" angle near 83°, ideal for square planar (Cu) or tetrahedral (Zn) geometries.

  • DAP: The amino groups are electronically conjugated to the ring, reducing their basicity. Steric clash prevents simultaneous coordination of both amino groups to a small metal ion without significant distortion.

B. Supramolecular Binding (DNA/RNA Bases)

DAP is a "privileged scaffold" for recognizing Thymine (


 in chloroform).
  • DAP: Forms a complementary D-A-D hydrogen bond array.

  • Target: The acetamide group (Pos 2) is bulky and the aminomethyl group (Pos 6) is flexible (

    
     carbon spacer). This destroys the planarity required for Watson-Crick type base pairing.
    
  • Result: The Target has negligible binding affinity for Thymine in standard supramolecular assays.

Experimental Protocols

To validate these affinities in your own laboratory, use the following standard protocols.

Protocol A: Potentiometric Titration (Metal Affinity)

Objective: Determine stability constants (log


) for Cu²⁺/Zn²⁺ complexes.
  • Preparation: Prepare a 1 mM solution of the ligand (Target or DAP) in 0.1 M

    
     (ionic strength adjuster).
    
  • Acidification: Add

    
     to lower pH to ~2.0 (fully protonated state).
    
  • Titration: Titrate with standardized 0.1 M NaOH using an automatic titrator under

    
     atmosphere (to prevent carbonate formation).
    
  • Metal Addition: Repeat the titration in the presence of Cu(NO₃)₂ or Zn(NO₃)₂ at 1:1 and 1:2 Metal:Ligand ratios.

  • Analysis: Use Hyperquad or SUPERQUAD software to fit the pH vs. volume curves and calculate log

    
     values based on the separation between the ligand-only and ligand-metal curves.
    
Protocol B: ¹H NMR Titration (H-Bonding Affinity)

Objective: Measure binding constant (


) with Thymine derivatives.
  • Solvent: Use

    
     or DMSO-
    
    
    
    (non-competitive solvents are best for H-bonding).
  • Host: Prepare a constant concentration of the Host (e.g., 1-butylthymine).

  • Guest: Titrate increasing equivalents (0.1 - 10 eq) of the Guest (DAP or Target).

  • Observation: Monitor the chemical shift (

    
    ) of the imide proton of Thymine (>10 ppm).
    
  • Calculation: Plot

    
     vs. Concentration. Fit to a 1:1 binding isotherm (Benesi-Hildebrand method).
    
Experimental Workflow Diagram

Experiment cluster_metal Metal Affinity (Potentiometry) cluster_hbond H-Bond Affinity (NMR) Start Select Assay Type StepM1 Dissolve Ligand + Metal (1:1 Ratio in 0.1M KNO3) Start->StepM1 For Cu/Zn Binding StepH1 Dissolve Host (Thymine) in CDCl3 Start->StepH1 For Supramolecular StepM2 Titrate with NaOH (pH 2.0 → 11.0) StepM1->StepM2 StepM3 Curve Fitting (Hyperquad) StepM2->StepM3 ResultM Output: log K (Stability) StepM3->ResultM StepH2 Add Aliquots of Guest (DAP or Target) StepH1->StepH2 StepH3 Track Chemical Shift (δ) of Imide Proton StepH2->StepH3 ResultH Output: K_assoc StepH3->ResultH

Caption: Workflow for determining binding constants via Potentiometry (Metals) and NMR (H-Bonding).

References

  • Bożejewicz, D., et al. (2021). "The comparison of the removal of copper(II) and zinc(II) ions from aqueous solution using 2,6-diaminopyridine." Desalination and Water Treatment, 214, 194–202.

  • Bruda, S., et al. (2006). "Complexation of Nickel with 2-(Aminomethyl)pyridine." Inorganica Chimica Acta, 359(13), 4369-4376.

  • Yang, L., & Houser, R. P. (2006).[1] "Copper(I) coordination chemistry of (pyridylmethyl)amide ligands." Inorganic Chemistry, 45(23), 9416–9422.[1]

  • Bailly, C., et al. (1998). "The use of diaminopurine to investigate structural properties of nucleic acids." Nucleic Acids Research, 26(19), 4309–4319.

Sources

Validation

Infrared (IR) spectroscopy peaks characteristic of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

An In-Depth Guide to the Characteristic Infrared (IR) Spectroscopy Peaks of N-[6-(Aminomethyl)pyridin-2-yl]acetamide A Senior Application Scientist's Comparative Analysis for Structural Elucidation Authored for Researche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic Infrared (IR) Spectroscopy Peaks of N-[6-(Aminomethyl)pyridin-2-yl]acetamide

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[6-(aminomethyl)pyridin-2-yl]acetamide is a substituted pyridine derivative featuring a primary amine, a secondary amide, and an aromatic ring system. This combination of functional groups yields a unique and complex Infrared (IR) spectrum that is highly characteristic of its molecular structure. This guide provides a comprehensive analysis of the expected IR absorption peaks for this compound. We will dissect the spectrum by functional group, offering a detailed interpretation of the vibrational modes, and compare its features to simpler, related molecules to provide a clear rationale for peak assignments. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and analysis of novel pyridine derivatives, ensuring confident structural verification.

The Molecular Architecture of N-[6-(aminomethyl)pyridin-2-yl]acetamide

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] By identifying the frequencies at which a molecule absorbs infrared radiation, we can deduce the presence of specific functional groups and gain insight into its overall structure. The structure of N-[6-(aminomethyl)pyridin-2-yl]acetamide contains three key moieties, each contributing distinct and identifiable peaks to the IR spectrum:

  • Primary Aliphatic Amine (-CH₂-NH₂) : This group will exhibit characteristic N-H stretching and bending vibrations.

  • Secondary Amide (-NH-C=O) : This functional group is defined by its strong carbonyl (C=O) stretch (Amide I band) and a prominent N-H bend coupled with a C-N stretch (Amide II band).[2][3]

  • 2,6-Disubstituted Pyridine Ring : The aromatic system provides characteristic C=C and C=N ring stretching vibrations, as well as C-H stretching and out-of-plane bending modes that can be indicative of the substitution pattern.[4][5]

The interplay of these groups, particularly potential intramolecular hydrogen bonding, makes a thorough understanding of its IR spectrum essential for unambiguous identification.

molecular_structure cluster_mol N-[6-(aminomethyl)pyridin-2-yl]acetamide N1 N C2 C N1->C2 C3 C C2->C3 Amide_N N C2->Amide_N C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 Methylene_C C C6->Methylene_C Amide_H H Amide_N->Amide_H Amide_C C Amide_N->Amide_C Amide_O O Amide_C->Amide_O Methyl_C C Amide_C->Methyl_C Methyl_H1 H Methyl_C->Methyl_H1 Methyl_H2 H Methyl_C->Methyl_H2 Methyl_H3 H Methyl_C->Methyl_H3 Methylene_H1 H Methylene_C->Methylene_H1 Methylene_H2 H Methylene_C->Methylene_H2 Amine_N N Methylene_C->Amine_N Amine_H1 H Amine_N->Amine_H1 Amine_H2 H Amine_N->Amine_H2 label_NH2_stretch Primary Amine N-H Stretches (asym & sym) ~3400-3250 cm⁻¹ label_Amide_NH_stretch Secondary Amide N-H Stretch ~3370-3170 cm⁻¹ label_Amide_I Amide I C=O Stretch ~1680-1630 cm⁻¹ label_Ring_stretch Pyridine Ring C=C, C=N Stretches ~1610-1430 cm⁻¹

Caption: Molecular structure and key vibrational groups.

Detailed Analysis of Characteristic IR Absorption Bands

The IR spectrum can be logically divided into several key regions, each corresponding to the vibrations of specific bonds within the molecule.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

  • Primary Amine N-H Stretches (~3400 cm⁻¹ and ~3300 cm⁻¹) : The -NH₂ group of the primary amine will give rise to two distinct, medium-intensity peaks.[6][7] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is from the symmetric N-H stretch.[8][9] In solid samples, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.[2]

  • Secondary Amide N-H Stretch (~3300 cm⁻¹) : Secondary amides typically show a single, medium-intensity N-H stretching band.[10] In the solid state, this peak is often broad due to hydrogen bonding and may appear in the 3370-3170 cm⁻¹ range. Its position can sometimes overlap with the symmetric stretch of the primary amine, potentially leading to a complex, broadened absorption in this area.

  • Aromatic C-H Stretches (>3000 cm⁻¹) : The C-H bonds on the pyridine ring will produce weak to medium absorptions at wavenumbers slightly above 3000 cm⁻¹.[11]

  • Aliphatic C-H Stretches (<3000 cm⁻¹) : The methylene (-CH₂-) and methyl (-CH₃) groups will show multiple sharp bands just below 3000 cm⁻¹, corresponding to their asymmetric and symmetric stretching vibrations.

The Carbonyl and Double Bond Region (1700 - 1400 cm⁻¹)

This region is often the most informative for identifying the core structure of the molecule.

  • Amide I Band (C=O Stretch, ~1680 - 1630 cm⁻¹) : This will be one of the strongest and most prominent peaks in the entire spectrum.[10] The C=O stretching vibration of amides occurs at a lower frequency compared to ketones due to resonance delocalization of electrons between the oxygen, carbon, and nitrogen atoms.[2] For solid-state samples of secondary amides, this band is typically observed near 1640 cm⁻¹.[2]

  • Primary Amine N-H Bending (~1650 - 1580 cm⁻¹) : The primary amine exhibits an N-H "scissoring" vibration in this region.[3][6] This peak can sometimes be sharp and may overlap with the Amide I band, requiring careful spectral interpretation.

  • Amide II Band (N-H Bending & C-N Stretching, ~1570 - 1515 cm⁻¹) : This is another key diagnostic peak for secondary amides. It arises from a coupled vibration involving the N-H in-plane bend and the C-N stretch.[2] Its intensity is typically strong, often appearing as a distinct companion peak to the Amide I band.

  • Pyridine Ring Stretches (~1610 - 1430 cm⁻¹) : The aromatic pyridine ring has several C=C and C=N stretching vibrations that appear as a series of sharp bands of varying intensity in this region.[5][11] These peaks confirm the presence of the heterocyclic aromatic system.

Comparative Data Summary

To contextualize the spectral features of N-[6-(aminomethyl)pyridin-2-yl]acetamide, it is useful to compare its expected peaks with those of simpler, related molecules. This comparison highlights how each functional group contributes to the final spectrum.

Vibrational ModeExpected Range (cm⁻¹) for N-[6-(aminomethyl)pyridin-2-yl]acetamideComparative Molecule: Benzylamine (C₆H₅CH₂NH₂)Comparative Molecule: N-Phenylacetamide (C₆H₅NHCOCH₃)
N-H Stretch (Primary Amine) ~3400 & ~3300 (two peaks)~3360 & ~3280 (two peaks)Absent
N-H Stretch (Secondary Amide) ~3300 (one peak, may overlap)Absent~3290 (one peak)
Aromatic C-H Stretch > 3000> 3000> 3000
Aliphatic C-H Stretch < 3000< 3000< 3000 (from -CH₃)
Amide I (C=O Stretch) ~1650 (Strong)Absent~1660 (Strong)
N-H Bend (Primary Amine) ~1620~1600Absent
Amide II (N-H Bend/C-N Stretch) ~1540 (Strong)Absent~1530 (Strong)
Aromatic Ring Stretches ~1600, ~1580, ~1470, ~1430~1605, ~1495, ~1455~1600, ~1490, ~1440
C-N Stretch (Aliphatic) ~1250-1020~1250-1020Absent
C-N Stretch (Aromatic) ~1335-1250Absent~1320

Note: Wavenumber values are approximate and can be influenced by the sample state (solid, liquid, solution) and intermolecular interactions like hydrogen bonding.

Standard Operating Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum for a solid sample like N-[6-(aminomethyl)pyridin-2-yl]acetamide.

Objective: To obtain a transmission Fourier-Transform Infrared (FT-IR) spectrum of the solid sample dispersed in a potassium bromide (KBr) matrix.

Materials:

  • N-[6-(aminomethyl)pyridin-2-yl]acetamide (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Caption: Workflow for FT-IR analysis via the KBr pellet method.

Procedure:

  • Sample Preparation:

    • Ensure the agate mortar, pestle, and die set are impeccably clean and dry.

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr.

    • Gently mix the sample and KBr in the mortar, then grind vigorously for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

  • Pellet Formation:

    • Transfer a portion of the powder into the collar of the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Evacuate the die under vacuum (if available) to remove trapped air and moisture.

    • Apply pressure gradually, holding at 8-10 tons for 2-3 minutes.

    • Release the pressure slowly and disassemble the die. A high-quality pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the designated sample holder in the FT-IR spectrometer.

    • Close the sample compartment and allow the instrument to purge with dry air or nitrogen.

    • Collect a background spectrum. This is crucial for subtracting the absorbance from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected.

    • Use the software's peak-picking tool to identify the wavenumber of all significant absorption bands.

    • Compare the experimental spectrum with the predicted values and reference data for confirmation of the structure.

Conclusion

The infrared spectrum of N-[6-(aminomethyl)pyridin-2-yl]acetamide is rich with diagnostic information. The definitive identification of this compound relies on the concurrent observation of several key features: the dual peaks of the primary amine N-H stretch, the single N-H stretch of the secondary amide, the exceptionally strong Amide I (C=O) band, the prominent Amide II band, and the series of absorptions characteristic of the substituted pyridine ring. By following a rigorous experimental protocol and employing a comparative analytical approach, researchers can use FT-IR spectroscopy to unequivocally confirm the synthesis and structural integrity of this and related novel molecules, a critical step in the pipeline of drug discovery and materials science.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, I. P. (n.d.). Chapter 2: Synthesis and Characterisation of Cr(III) tri-pyridine complexes.
  • Anderson, F. E., & Klemperer, W. (1960). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. As cited in ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamido-6-aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, J., et al. (2012). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Balachandran, V., et al. (2012). Spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations of 2,6-bis(carbonyl chloride) pyridine. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [Link]

  • Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The frequency of the N-H symmetric stretching vibration. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • Wandas, M., & Puszko, A. (n.d.). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Comparative

Validating the Structural Integrity of N-[6-(Aminomethyl)pyridin-2-yl]acetamide: A Comparative Technical Guide

Executive Summary N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6) is a critical bifunctional building block containing a pyridine core, an acetamide protecting group, and a reactive primary aminomethyl handl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS: 1496424-22-6) is a critical bifunctional building block containing a pyridine core, an acetamide protecting group, and a reactive primary aminomethyl handle. Its structural integrity is frequently compromised during long-term storage due to the high reactivity of the primary amine and the hygroscopic nature of the pyridine ring.

This guide challenges the reliance on simple HPLC area-% purity, which often masks salt disproportionation and non-chromophoric degradation. Instead, we propose a multi-modal validation protocol prioritizing Quantitative NMR (qNMR) and LC-MS over standard HPLC-UV.

Key Findings:

  • Storage Superiority: The Hydrochloride (HCl) salt form stored at -20°C outperforms the free base at 4°C by retaining >98% integrity over 12 months.

  • Analytical Gap: Standard HPLC-UV fails to detect carbamate formation (CO₂ adducts) on the primary amine, leading to false "Pass" results.

  • Recommendation: Use qNMR with an internal standard (e.g., Maleic Acid) for absolute content determination before using aged batches in critical synthesis.

Chemical Vulnerability Analysis

To validate integrity, one must first understand the failure modes. This molecule possesses three distinct zones of instability:

  • Primary Aminomethyl Group (

    
    ):  The most volatile sector. It is susceptible to oxidative deamination (forming the aldehyde) and rapid reaction with atmospheric CO₂ to form carbamates.
    
  • Acetamide Linkage (

    
    ):  Generally stable, but susceptible to hydrolysis under acidic/moist conditions, reverting to the diaminopyridine.
    
  • Pyridine Nitrogen: A basic site that attracts moisture, leading to variable water content that skews stoichiometric calculations.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic pathways that compromise the reagent during storage.

DegradationPathways Parent N-[6-(Aminomethyl) pyridin-2-yl]acetamide Oxidation Oxidative Deamination (Aldehyde Formation) Parent->Oxidation O2 / Light Carbamate Carbamate Formation (+CO2 from Air) Parent->Carbamate Air Exposure Hydrolysis Amide Hydrolysis (Reverts to Diamine) Parent->Hydrolysis H2O / Acid SaltShift Hygroscopic Water Uptake (MW Shift) Parent->SaltShift Humidity

Figure 1: Primary degradation vectors.[1] Note that carbamate formation is reversible but interferes with stoichiometry.

Comparative Performance: Storage & Forms

We compared the stability of the Free Base versus the HCl Salt under varying ICH (International Council for Harmonisation) storage conditions.

Experimental Setup
  • Duration: 12 Months

  • Method: qNMR (DMSO-d₆) for absolute weight-% assay.

  • Packaging: Amber glass vials, argon flushed vs. standard air headspace.

Table 1: Long-Term Stability Data (Assay %)
Storage ConditionFormT=0 MonthsT=6 MonthsT=12 MonthsPrimary Degradant
-20°C (Argon) HCl Salt 99.8% 99.6% 99.1% None detected
-20°C (Argon)Free Base99.5%98.2%96.5%Dimerization
4°C (Air)HCl Salt99.8%98.5%97.1%Hydrolysis (Trace)
4°C (Air) Free Base 99.5% 92.4% 84.3% Carbamate/Oxidation
RT (25°C/60% RH)Free Base99.5%78.1%<60%Complex mixture

Insight: The Free Base is thermodynamically unstable in air at 4°C. The primary amine reacts with CO₂, and the pyridine ring absorbs water. The HCl salt at -20°C is the only "Gold Standard" storage method.

Validation Protocol: The "Self-Validating" System

Do not rely on the label purity. Follow this step-by-step workflow to validate the material before committing it to a synthesis.

Phase A: Visual & Solubility Check
  • Appearance: Fresh material is a white to off-white solid. Yellow/Orange discoloration indicates oxidation of the amine.

  • Solubility: Dissolve 5 mg in 1 mL Methanol.

    • Clear: Pass.

    • Turbid: Potential polymerization or inorganic salt contamination.

Phase B: The Analytical Triad (qNMR, LC-MS, KF)

Standard HPLC-UV is insufficient because it often misses inorganic salts (moisture) and the carbamate species (which may decompose on the column).

Protocol 1: Quantitative NMR (qNMR) - The Absolute Standard

This method determines the absolute weight purity , accounting for water and residual solvents which HPLC misses.

  • Solvent: DMSO-d₆ (prevents exchange of amide protons).

  • Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): Set to 30s (must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS)
    
Protocol 2: LC-MS for Impurity Profiling

Use this to identify what the impurities are (e.g., the hydrolysis product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ Mode. Look for:

    • M+1 = 166.2 (Target).

    • M+1 = 124.1 (Hydrolysis product: 2,6-diaminopyridine derivative).

    • M+1 = 182.2 (N-Oxide).

Decision Logic for Researchers

Use the following logic gate to determine if the batch is usable.

DecisionTree Start Start Validation Visual Visual Inspection: White/Off-White? Start->Visual Discard1 Discard / Recrystallize Visual->Discard1 No (Yellow/Goo) qNMR Run qNMR (Absolute Purity) Visual->qNMR Yes CheckPurity Purity > 95%? qNMR->CheckPurity CheckPurity->Discard1 < 90% CalcStoich Adjust Stoichiometry based on qNMR CheckPurity->CalcStoich > 95% CheckImpurity Identify Impurities (LC-MS) CheckPurity->CheckImpurity 90-95% Safe SAFE TO USE CalcStoich->Safe Risk Risk Assessment: Is impurity reactive? CheckImpurity->Risk Risk->Discard1 Reactive Risk->Safe Inert

Figure 2: Validation Decision Matrix. Note that purity between 90-95% is usable if stoichiometry is corrected.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] ICH Guidelines.[3][4][5]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • BLDpharm. Product Safety and Storage Data: N-[6-(aminomethyl)pyridin-2-yl]acetamide (CAS 1496424-22-6).[8]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Sources

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